6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOOGCFXFNKYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293832 | |
| Record name | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2495-92-3 | |
| Record name | 2495-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This document provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This compound is a derivative of the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.
Core Chemical Properties
This compound is an organic compound useful in synthetic chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2495-92-3 | [1][2][3] |
| Molecular Formula | C₁₇H₁₅NO₄ | [1][2] |
| Molecular Weight | 297.31 g/mol | [1][2] |
| Appearance | Beige to Light Brown Solid | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | [1] |
| SMILES | COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1 | [1] |
| InChI | InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) | [1] |
| InChIKey | JMOOGCFXFNKYCS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire analytical data upon synthesis or purchase. For reference, spectral information for related indole carboxylic acid compounds can be found in various chemical databases.[4][5][6]
Biological Context and Potential Applications
Indole and its derivatives are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of many natural products and pharmaceutical agents.[7] The indole-2-carboxylic acid moiety, in particular, is a key structural feature in compounds designed for various therapeutic targets.
While specific biological activity for this compound is not extensively documented, the broader class of substituted indole-2-carboxylic acids has shown significant potential:
-
Neuroprotection: Related methoxy-indole-carboxylic acids, such as 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated potential neuroprotective properties in the context of stroke, with evidence suggesting they can reduce ischemic area size and decrease oxidative stress.[8][9]
-
Enzyme Inhibition: Carboxylic acid functionality is often crucial for the inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]
-
Antioxidant Activity: The number and position of hydroxyl and methoxy groups on aromatic rings can significantly influence the antioxidative capacity of phenolic compounds.[10]
-
Precursor for Bioactive Molecules: This compound serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential neurological or antidepressant effects.[11] For instance, related structures have been used to synthesize inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease.[12]
The diagram below illustrates a simplified, hypothetical signaling pathway where an indole-derivative drug candidate might exert neuroprotective effects by inhibiting pro-inflammatory enzyme activity.
Caption: Hypothetical neuroprotective mechanism of an indole derivative.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published. However, a general synthetic route can be proposed based on established methods for preparing indole-2-carboxylic acids, such as the Reissert indole synthesis or Fischer indole synthesis, followed by appropriate functional group manipulations.
A common modern approach involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]
General Synthetic Workflow:
-
Starting Material Preparation: Synthesis of a suitably substituted aniline or nitrotoluene precursor. This would involve the benzylation of a hydroxyl group and methoxylation at the desired positions of the aromatic ring.
-
Indole Ring Formation: Cyclization to form the indole scaffold. For example, reacting the precursor with an α-ketoester or α-halo ketone.
-
Carboxylic Acid Installation: If not installed during cyclization, the carboxylic acid group can be introduced at the C2 position via methods such as lithiation followed by quenching with carbon dioxide.
-
Purification: The crude product is typically purified using techniques like recrystallization or column chromatography to yield the final compound.[14]
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
The following diagram outlines a generalized workflow for the synthesis and purification of a target indole derivative.
Caption: General workflow for chemical synthesis and analysis.
References
- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid [chemdict.com]
- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 5. 5-BENZYLOXYINDOLE-2-CARBOXYLIC ACID(6640-09-1) 1H NMR [m.chemicalbook.com]
- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid [myskinrecipes.com]
- 12. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
In-Depth Technical Guide: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a valuable building block in organic synthesis. The presented methodology is based on established indole synthesis principles and draws from procedures for analogous compounds, as the primary literature reference, J. Heterocyclic Chem., 2, 387 (1965), is not readily accessible.
Synthetic Strategy Overview
The most probable and efficient synthetic pathway to this compound involves a multi-step sequence starting from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). The overall strategy can be broken down into four key stages:
-
Protection of the phenolic hydroxyl group: Benzylation of vanillin to yield 4-(benzyloxy)-3-methoxybenzaldehyde.
-
Introduction of the nitrogen functionality: Conversion of the benzaldehyde to the corresponding aniline, likely via nitration followed by reduction, to produce 4-(benzyloxy)-3-methoxyaniline.
-
Formation of the indole ring precursor: Reaction of the aniline with diethyl oxalate to form an oxamate intermediate.
-
Reductive cyclization and saponification: Cyclization of the intermediate to form the indole-2-carboxylate ester, followed by hydrolysis to afford the final carboxylic acid.
This approach is a variation of the Reissert indole synthesis, which is a robust method for the preparation of indole-2-carboxylic acids.
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde
This step involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether.
-
Reaction:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Benzyl chloride
-
Potassium carbonate
-
In a suitable solvent such as DMF or acetonitrile.
-
-
Procedure (based on analogous preparations):
-
To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 equivalents).
-
Add benzyl chloride (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into ice-water, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.
-
Step 2: Synthesis of 4-(Benzyloxy)-3-methoxyaniline
This stage involves the conversion of the aldehyde to an aniline, which can be achieved through a nitration and subsequent reduction sequence.
-
Part A: Nitration to 4-(Benzyloxy)-3-methoxy-1-nitrobenzene
-
Procedure (based on standard nitration methods):
-
Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro compound.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
-
-
Part B: Reduction to 4-(Benzyloxy)-3-methoxyaniline
-
Procedure (based on standard nitro group reduction):
-
Suspend the crude 4-(benzyloxy)-3-methoxy-1-nitrobenzene in a solvent mixture such as ethanol and water.
-
Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate, and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-3-methoxyaniline.
-
-
Step 3: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate
This step forms the key precursor for the indole ring cyclization.
-
Procedure:
-
In a reaction vessel, combine 4-(benzyloxy)-3-methoxyaniline (1 equivalent) and diethyl oxalate (2-3 equivalents).
-
Heat the mixture, typically at a temperature of 100-120 °C, for 2-4 hours. The excess diethyl oxalate can serve as the solvent.
-
Monitor the reaction for the formation of the solid product.
-
Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the product completely.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the crude oxamate intermediate. This can be used in the next step without further purification.
-
Step 4: Synthesis of this compound
This final stage involves the reductive cyclization to form the indole ring and subsequent hydrolysis of the ester.
-
Procedure (Reissert cyclization):
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 equivalents) in anhydrous ethanol.
-
To this solution, add the crude diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate (1 equivalent) from the previous step.
-
Heat the mixture to reflux for 2-3 hours to effect the cyclization to ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate.
-
After cooling, add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture to saponify the ester.
-
Continue to reflux for another 1-2 hours until the hydrolysis is complete.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., dilute HCl) to a pH of around 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure this compound.
-
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Starting Material | Key Reagents | Product |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Benzyl chloride, K₂CO₃ | 4-(Benzyloxy)-3-methoxybenzaldehyde |
| 2A | 4-(Benzyloxy)-3-methoxybenzaldehyde | HNO₃, H₂SO₄ | 4-(Benzyloxy)-3-methoxy-1-nitrobenzene |
| 2B | 4-(Benzyloxy)-3-methoxy-1-nitrobenzene | Fe, NH₄Cl | 4-(Benzyloxy)-3-methoxyaniline |
| 3 | 4-(Benzyloxy)-3-methoxyaniline | Diethyl oxalate | Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate |
| 4 | Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate | Sodium ethoxide, NaOH | This compound |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2495-92-3 | [1] |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Appearance | Beige to light brown solid | [1] |
Mandatory Visualizations
References
In-Depth Technical Guide: 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid (CAS 2495-92-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, with the CAS number 2495-92-3, is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a protected catechol-like indole core, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of potential therapeutics, particularly in the areas of oncology and hormonal regulation.
Chemical and Physical Properties
This section summarizes the known chemical and physical properties of this compound. The data is compiled from various chemical suppliers and publicly available databases.
| Property | Value | Source |
| CAS Number | 2495-92-3 | N/A |
| Molecular Formula | C₁₇H₁₅NO₄ | [CymitQuimica] |
| Molecular Weight | 297.31 g/mol | [CymitQuimica] |
| Appearance | Beige to light brown solid | [CymitQuimica] |
| Synonyms | 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid | [CymitQuimica] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform. Limited solubility in water. | [Solubility of Things] (for the related non-carboxylated indole) |
Synthesis
A plausible synthetic workflow, based on established indole syntheses, is depicted below. This diagram illustrates the logical progression from simpler precursors to the target molecule.
Figure 1. A generalized synthetic pathway for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:
¹H NMR:
-
Aromatic protons of the indole ring and the benzyl group.
-
A singlet for the methoxy group protons.
-
A singlet for the methylene protons of the benzyl group.
-
A broad singlet for the carboxylic acid proton, typically downfield.
-
A broad singlet for the N-H proton of the indole ring.
¹³C NMR:
-
Resonances for the aromatic carbons of the indole and benzyl rings.
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon of the benzyl group.
-
A downfield signal for the carboxylic acid carbon.
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid.
-
A C=O stretching band for the carboxylic acid.
-
C-H stretching bands for the aromatic and aliphatic portions.
-
N-H stretching for the indole ring.
-
C-O stretching for the methoxy and benzyloxy groups.
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (297.31 g/mol ). Common fragmentation patterns would involve the loss of the benzyl group, the carboxylic acid group, and other fragments.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of compounds targeting significant biological pathways, particularly in cancer and hormonal disorders.
Precursor for Antitumor Indolecarboxamides
Indole-2-carboxamides are a class of compounds that have demonstrated promising antitumor activity. The synthesis of these derivatives often involves the coupling of an indole-2-carboxylic acid with a variety of amine-containing moieties. The workflow for this process is outlined below.
Figure 2. Workflow for the synthesis of antitumor indolecarboxamides.
The resulting indolecarboxamides have been investigated for their potential to inhibit various cancer cell lines, including those of pediatric brain cancer. The indole scaffold, with its diverse substitution possibilities, allows for the fine-tuning of biological activity.
Intermediate for 5α-Reductase Inhibitors
5α-reductase is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound can be used as a starting material to synthesize non-steroidal 5α-reductase inhibitors.
The development of these inhibitors would follow a synthetic strategy aimed at creating molecules that can effectively bind to and inhibit the 5α-reductase enzyme. The general relationship is illustrated below.
Figure 3. Mechanism of action for 5α-reductase inhibitors derived from the target compound.
Experimental Protocols
While specific, detailed protocols for the synthesis and biological evaluation of derivatives of this compound are proprietary or embedded within less accessible literature, general methodologies can be outlined.
General Procedure for Amide Coupling
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt) are added. The corresponding amine is then added, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction and column chromatography.
General Procedure for Debenzylation
The benzyloxy protecting group can be removed via catalytic hydrogenation. The benzyloxy-containing compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a palladium catalyst (e.g., Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.
In Vitro 5α-Reductase Inhibition Assay
The inhibitory activity of synthesized compounds against 5α-reductase can be assessed using an in vitro assay. A typical protocol involves incubating the enzyme (from sources like rat prostate or human scalp) with the substrate (e.g., radiolabeled testosterone) in the presence and absence of the test compound. The conversion of testosterone to dihydrotestosterone is then quantified, typically by HPLC with radiometric detection. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Conclusion
This compound is a strategically important molecule for the synthesis of novel compounds with potential therapeutic applications. Its utility as a precursor for both antitumor agents and 5α-reductase inhibitors highlights its significance in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in developing new treatments for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile indole derivative.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive methods and comparative analysis of structurally similar compounds to propose a robust framework for its characterization.
Molecular Structure and Properties
Chemical Formula: C₁₇H₁₅NO₄ Molecular Weight: 297.31 g/mol CAS Number: 2495-92-3
This compound is a multifaceted indole derivative featuring a carboxylic acid at the 2-position, and methoxy and benzyloxy substituents on the benzene ring of the indole core. The elucidation of its precise structure is paramount for understanding its chemical reactivity and potential biological activity.
Spectroscopic Data Analysis (Predicted and Comparative)
The definitive structure of an organic molecule is typically determined through a combination of spectroscopic techniques. Below is a summary of the expected and comparative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (Analogous Compound) |
| ~11.5 - 12.5 | br s | 1H | N-H (Indole) | 11.6 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
| ~10.0 - 13.0 | br s | 1H | COOH | 12.9 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
| ~7.3 - 7.5 | m | 5H | Phenyl-H (Benzyloxy) | Data for 6-benzyloxyindole shows aromatic protons[2] |
| ~7.2 | s | 1H | H-4 (Indole) | ~7.37 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
| ~7.0 | s | 1H | H-7 (Indole) | ~7.11 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
| ~6.9 | s | 1H | H-3 (Indole) | ~7.04 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
| ~5.1 | s | 2H | O-CH₂-Ph | Data for 6-benzyloxyindole shows benzylic protons[2] |
| ~3.9 | s | 3H | O-CH₃ | 3.77 ppm (s) for 5-methoxy-1H-indole-2-carboxylic acid[1] |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Comparative Data (Analogous Compound) |
| ~162 - 165 | C=O (Carboxylic Acid) | ~160-180 ppm is typical for carboxylic acids |
| ~150 - 155 | C-5 (Indole, C-O) | Data for methoxyindoles available[3] |
| ~145 - 150 | C-6 (Indole, C-O) | Data for benzyloxyindoles available[2] |
| ~137 | C-ipso (Phenyl) | Data for benzyloxyindoles available[2] |
| ~135 | C-7a (Indole) | Data for indole-2-carboxylic acids available |
| ~128 - 129 | C-ortho, C-meta (Phenyl) | Data for benzyloxyindoles available[2] |
| ~127 | C-para (Phenyl) | Data for benzyloxyindoles available[2] |
| ~125 | C-2 (Indole) | Data for indole-2-carboxylic acids available |
| ~120 | C-3a (Indole) | Data for indole-2-carboxylic acids available |
| ~105 | C-3 (Indole) | Data for indole-2-carboxylic acids available |
| ~100 | C-4 (Indole) | Data for substituted indoles available |
| ~95 | C-7 (Indole) | Data for substituted indoles available |
| ~70 | O-CH₂-Ph | Data for benzyloxyindoles available[2] |
| ~56 | O-CH₃ | ~55-60 ppm is typical for aryl methoxy groups |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (Indole) |
| ~1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1250, ~1050 | Strong | C-O stretch (Ether and carboxylic acid) |
| ~700-800 | Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Interpretation |
| 297 | [M]⁺ | Molecular Ion |
| 252 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 206 | [M - CH₂Ph]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
Experimental Protocols
Standard analytical techniques are employed for the characterization of indole derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or the pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids. Both positive and negative ion modes should be explored.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition confirmation.
-
Fragmentation Analysis (MS/MS): To confirm structural fragments, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualization of Elucidation Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for structure elucidation and the connectivity of the molecular components.
Caption: A generalized workflow for the structure elucidation of a novel organic compound.
Caption: Logical relationship of the structural fragments of the target molecule.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. While direct experimental data is currently scarce in the public domain, a combination of predictive tools and comparative analysis with structurally related compounds provides a strong foundation for its characterization. The methodologies and expected spectral data presented in this guide offer a clear roadmap for researchers to confirm the structure of this and other similar indole derivatives, which is a critical step in advancing their potential applications in drug discovery and development.
References
Spectroscopic Data Analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest in organic synthesis and drug development.[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 2495-92-3[2]
-
Synonyms: 5-Methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid, NSC 92530[3]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N-H (Indole) |
| ~12.9 | br s | 1H | O-H (Carboxylic Acid) |
| ~7.3-7.5 | m | 5H | Ar-H (Benzyloxy) |
| ~7.1 | s | 1H | H-7 (Indole) |
| ~7.0 | s | 1H | H-4 (Indole) |
| ~6.9 | s | 1H | H-3 (Indole) |
| ~5.2 | s | 2H | O-CH₂-Ph |
| ~3.9 | s | 3H | O-CH₃ |
Prediction is based on analogous compounds like 5-methoxyindole-2-carboxylic acid and benzyloxy-substituted indoles.[4]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~148 | C-5 or C-6 (Indole) |
| ~146 | C-5 or C-6 (Indole) |
| ~137 | Quaternary C (Benzyloxy) |
| ~132 | C-7a (Indole) |
| ~128.5 | Ar-C (Benzyloxy) |
| ~128 | Ar-C (Benzyloxy) |
| ~127.5 | Ar-C (Benzyloxy) |
| ~127 | C-2 (Indole) |
| ~122 | C-3a (Indole) |
| ~105 | C-3 (Indole) |
| ~103 | C-4 (Indole) |
| ~96 | C-7 (Indole) |
| ~71 | O-CH₂-Ph |
| ~56 | O-CH₃ |
Prediction is based on general chemical shift values for indole and aromatic systems.[5][6]
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded) |
| ~3300 | Medium | N-H stretch (Indole) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic -CH₂-, -CH₃) |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium | C=C stretch (Aromatic rings) |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid and Ethers) |
| 1440-1395, 950-910 | Medium | O-H bend (Carboxylic Acid) |
Prediction is based on characteristic infrared absorption frequencies for functional groups.[7]
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 297 | [M]⁺, Molecular ion |
| 252 | [M-COOH]⁺, Loss of the carboxylic acid group |
| 191 | [M-C₇H₇O]⁺, Loss of the benzyloxy group |
| 107 | [C₇H₇O]⁺, Benzyloxy fragment |
| 91 | [C₇H₇]⁺, Tropylium ion from the benzyl group (base peak) |
Prediction is based on common fragmentation patterns for carboxylic acids and benzylic ethers.[8]
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with 16-32 scans.
-
Set a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with 1024 or more scans, depending on the sample concentration.
-
Employ proton decoupling to simplify the spectrum.
-
Use the solvent carbon signals as an internal reference.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid_其他_德威钠 [gbwol.com]
- 4. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of structurally related indole-2-carboxylic acids and furnishes detailed experimental protocols for determining its solubility in various solvents.
General Solubility Profile
This compound (CAS: 2495-92-3) is a beige to light brown solid compound with a molecular weight of 297.31 g/mol and a formula of C₁₇H₁₅NO₄.[1] Based on the principles of "like dissolves like," its solubility is dictated by its molecular structure, which contains both polar and non-polar functionalities.
The indole ring, the benzyloxy group, and the methoxy group contribute to the molecule's non-polar character, suggesting solubility in organic solvents. A structurally similar compound, 6-benzyloxy-5-methoxy-1H-indole, is reported to be likely soluble in organic solvents such as dichloromethane, ethyl acetate, and chloroform, while exhibiting limited solubility in water.[2] The presence of the carboxylic acid group in the target compound introduces a polar, ionizable moiety that can influence its solubility in aqueous and protic solvents, particularly as a function of pH. For instance, indole-3-carboxylic acid is soluble in 95% ethanol at 50 mg/ml and also soluble in methanol.[3]
The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[4][5] Therefore, the water content of the organic solvents used in experimental determinations should be carefully controlled and reported.
The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the behavior of similar compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can engage in hydrogen bonding, but the large non-polar scaffold limits solubility. Solubility is expected to increase with pH in aqueous solutions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate both the polar carboxylic acid group and the non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The molecule possesses significant polarity from the carboxylic acid and methoxy groups, making it unlikely to dissolve well in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds of intermediate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character and can dissolve a range of organic molecules. |
| Esters | Ethyl Acetate | Moderate to High | A common solvent for organic synthesis and chromatography that should effectively dissolve the compound. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field and can be adapted to the specific requirements of the researcher.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane)
-
Small vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
Pre-weighed collection vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial.
-
Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the collection vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L.
Method 2: High-Performance Liquid Chromatography (HPLC) for Solubility Determination
This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.
Materials:
-
This compound
-
Selected solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound
-
Mobile phase
-
Standard solutions of the compound of known concentrations
Procedure:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve by plotting the peak area against concentration.
-
Prepare saturated solutions in the desired solvents as described in Method 1 (steps 1-4).
-
Filter the supernatant through a syringe filter.
-
Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of the compound.
References
- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-5-methoxyindole-2-carboxylic acid, with the CAS Number 2495-92-3, is a heterocyclic organic compound belonging to the indole family. Its structure, featuring a benzyloxy and a methoxy group on the indole ring, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with insights into its synthesis and potential biological relevance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅NO₄ | [1] |
| Molecular Weight | 297.31 g/mol | [1] |
| Appearance | Beige to light brown or tan solid | [1][2] |
| Melting Point | >210 °C (with decomposition) or 230-232 °C (with decomposition) | [2][3] |
| Solubility | Soluble in DMSO, Methanol, and Pyridine (forms a clear yellow solution at 50 mg/mL) | [2][3] |
| CAS Number | 2495-92-3 | [1][2] |
Synthesis and Analysis
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is not explicitly available in the reviewed literature. However, its structure suggests a plausible synthetic pathway involving the protection of a dihydroxyindole precursor, followed by functionalization to introduce the carboxylic acid group. One cited method involves the debenzylation of 6-benzyloxy-5-methoxyindole-2-carboxylic acid to produce 6-hydroxy-5-methoxyindole-2-carboxylic acid, indicating that the title compound can serve as a protected precursor in multi-step syntheses.
A general retrosynthetic approach is visualized in the diagram below:
Analysis
A specific, validated HPLC method for the analysis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid has not been detailed in the available literature. However, based on methods for similar indole-2-carboxylic acid derivatives, a reverse-phase HPLC method would be a suitable starting point for analytical method development.
A general workflow for the HPLC analysis of an indole-2-carboxylic acid derivative is outlined below:
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or the involvement of 6-benzyloxy-5-methoxyindole-2-carboxylic acid in signaling pathways are currently lacking in the scientific literature. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for various biological activities. For instance, certain derivatives have been explored as HIV-1 integrase inhibitors and as modulators of cannabinoid receptors.
The general structure of indole-2-carboxylic acid provides a scaffold that can be modified to interact with various biological targets. The presence of the benzyloxy and methoxy groups on the 6- and 5-positions, respectively, will influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological functions of this particular derivative.
Conclusion
6-Benzyloxy-5-methoxyindole-2-carboxylic acid is a chemical compound with established physical properties and a clear role as a synthetic intermediate. While detailed experimental data on its spectral characteristics, a definitive pKa value, and specific biological functions are not yet publicly available, this guide provides a foundational understanding for researchers. The information presented herein, compiled from available sources, serves as a starting point for further investigation and application of this compound in the fields of medicinal chemistry and drug development. It is recommended that researchers perform their own detailed characterization to fully understand the properties of this molecule for their specific applications.
References
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold, a privileged structure in medicinal chemistry, forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, allows for diverse functionalization, leading to a rich and versatile collection of derivatives. These derivatives have garnered significant attention in the drug discovery and development landscape due to their potent and varied pharmacological effects. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, quantitative biological data, experimental protocols, and key signaling pathways involved.
Anticancer Activity of Indole Derivatives
Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, such as cell division, signaling, and survival.
One of the most well-studied mechanisms of anticancer indole derivatives is the inhibition of tubulin polymerization.[1][3][4][5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone Hybrid | MCF-7 (Breast) | 4.5 nM | [1] |
| Benzimidazole-Indole Derivative | Various | 50 nM (average) | [6] |
| Quinoline-Indole Derivative | Various | 2 - 11 nM | [6] |
| Chalcone-Indole Derivative | Various | 0.22 - 1.80 | [6] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | 0.32 | [7] |
| Ursolic Acid-Indole Derivative (UA-1) | RAW 264.7 (NO inhibition) | 2.2 | [8] |
| 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | (Anti-inflammatory) | - | [9] |
| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) | T47D (Breast) | 1.93 | [10] |
| 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) | HL60, K562 (Leukemia) | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][11][12][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1.5 hours.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of indole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Indole derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.
Antimicrobial Activity of Indole Derivatives
Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[9][15][16][17][18] Their antimicrobial properties make them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
The mechanisms of antimicrobial action are varied and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[16]
Quantitative Data: Antimicrobial Activity of Indole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [15] |
| Indole-thiadiazole derivative (2c) | MRSA | 3.125 | [15] |
| 1b, 2b-d, 3b-d | C. albicans | 3.125 | [15] |
| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | [18] |
| Ciprofloxacin-indole hybrid (2) | Gram-positive & Gram-negative | 0.5 - 8 | [18] |
| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | XDRAB isolates | 64 | [19] |
| 7-hydroxyindole | XDRAB isolates | 512 | [19] |
| Multi-halogenated indoles | S. aureus ATCC 6538 | 20 to >1000 | [20] |
Experimental Protocol: Agar Diffusion Test for Antimicrobial Susceptibility
The agar diffusion test (Kirby-Bauer method) is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[21][22][23][24][25]
Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the agent. The size of the zone of inhibition around the disk is proportional to the susceptibility of the bacteria to the agent.
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculate Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Apply Disks: Aseptically place paper disks impregnated with known concentrations of the indole derivative onto the agar surface.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones of no bacterial growth around the disks.
-
Interpret Results: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the antimicrobial activity of indole derivatives using the agar diffusion method.
Caption: Workflow for assessing antimicrobial susceptibility using the agar diffusion method.
Antiviral Activity of Indole Derivatives
Indole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[26][27][28][29][30] Their mechanisms of action often involve targeting specific viral enzymes or processes essential for viral replication.
Quantitative Data: Antiviral Activity of Indole Derivatives
The following table summarizes the in vitro antiviral activity of selected indole derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values.
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Tetrahydroindole derivative (2) | HCV (gt 1b) | - | 12.4 | [29] |
| Tetrahydroindole derivative (2) | HCV (gt 2a) | - | 8.7 | [29] |
| Tetrahydroindole derivative (3) | HCV (gt 1b) | - | 7.9 | [29] |
| Tetrahydroindole derivative (3) | HCV (gt 2a) | - | 2.6 | [29] |
| Indole Acrylamide (17) | HCV | - | 1.56 | [29] |
| Indole Alkaloid Derivative (22) | ZIKV MR766 | - | 0.1 - 4.2 | [26] |
| Indole derivative (I) | HIV | - | 1.4 (IC50) | [30] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[6][31][32][33][34]
Principle: A viral plaque is a localized area of cell death resulting from viral infection in a cell monolayer. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit plaque formation.
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus in the presence of varying concentrations of the indole derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Signaling Pathway: Inhibition of Viral Replication
The following diagram illustrates a generalized mechanism of how indole derivatives can inhibit viral replication.
Caption: Indole derivatives can interfere with viral replication by targeting key viral enzymes.
Anti-inflammatory Activity of Indole Derivatives
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have demonstrated potent anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[8][35][36]
A primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[36] They can also inhibit the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, through the modulation of the NF-κB signaling pathway.[8][35]
Quantitative Data: Anti-inflammatory Activity of Indole Derivatives
The following table presents quantitative data on the anti-inflammatory activity of selected indole derivatives.
| Compound/Derivative | Assay | IC50/Inhibition (%) | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S3) | Carrageenan-induced paw edema | 61.99% inhibition (2h) | [36] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S7) | Carrageenan-induced paw edema | - | [36] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S14) | Carrageenan-induced paw edema | - | [36] |
| Ursolic Acid-Indole Derivative (UA-1) | NO inhibition (RAW 264.7) | IC50 = 2.2 µM | [8] |
| Ursolic Acid-Indole Derivative (UA-1) | TNF-α inhibition (RAW 264.7) | 74.2% inhibition at 5.0 µM | [8] |
Experimental Protocol: COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin H2.
Procedure: A common method involves using a commercially available COX-2 inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid substrate, and detection reagents, according to the kit's instructions.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the indole derivative.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specified incubation time, add a detection reagent that reacts with the product (prostaglandin) to generate a colorimetric or fluorometric signal.
-
Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathway: NF-κB and COX-2 in Inflammation
The following diagram illustrates how indole derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB and COX-2 pathways.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. akjournals.com [akjournals.com]
- 24. asm.org [asm.org]
- 25. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 26. journals.asm.org [journals.asm.org]
- 27. jocpr.com [jocpr.com]
- 28. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 33. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 35. mdpi.com [mdpi.com]
- 36. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Benzyloxy and Methoxy Groups in Modaling the Pharmacological Profile of Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole nucleus is a cornerstone of drug design, and among the most impactful modifications is the introduction of benzyloxy and methoxy groups. These seemingly simple ether linkages can profoundly influence the physicochemical properties, target binding affinity, and overall pharmacological profile of indole-containing compounds. This technical guide provides an in-depth analysis of the roles these two groups play, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Influence on Biological Activity
The introduction of benzyloxy and methoxy moieties onto the indole ring system can dramatically alter a compound's biological effects, steering its activity towards various therapeutic targets.
The Benzyloxy Group: A Key Player in Lipophilicity and Specific Interactions
The benzyl group, and by extension the benzyloxy group, is a frequently employed pharmacophore that significantly impacts a compound's interaction with biological systems.[1] Its primary contributions include:
-
Enhanced Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of the parent indole compound. This property can facilitate easier passage across cellular membranes, a critical factor for reaching intracellular targets.[1]
-
π-π Stacking and Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in crucial π-π stacking or hydrophobic interactions within the active sites of enzymes or receptors, leading to enhanced binding affinity and potency.[1]
-
Modulation of Selectivity: The position of the benzyloxy group on the indole ring is critical for determining selectivity towards specific biological targets. For instance, a benzyloxy group at the 5-position of the indole ring has been shown to be critical for potent and selective inhibition of monoamine oxidase-B (MAO-B).[3]
The biological activities influenced by the benzyloxy group are diverse, with notable examples in anticancer and antimicrobial applications. N-benzyl indoles, for example, have demonstrated significant potential as anticancer agents.[1]
The Methoxy Group: An Electronic Modulator and Reactivity Enhancer
The methoxy group, while smaller than the benzyloxy group, exerts a powerful influence on the electronic properties and reactivity of the indole nucleus.[4][5] Key effects include:
-
Enhanced Electron Density: As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system, enhancing its reactivity in various chemical transformations.[4][5]
-
Hydrogen Bonding Capacity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6]
-
Metabolic Stability: The methylation of a hydroxyl group to a methoxy group can protect it from rapid metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
Methoxy-substituted indoles are prevalent in naturally occurring, biologically active compounds and have been extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anticancer, anti-HIV, antibacterial, and antioxidant activities.[4]
Quantitative Structure-Activity Relationship (SAR) Data
The precise positioning and substitution pattern of benzyloxy and methoxy groups on the indole scaffold are critical determinants of biological activity and selectivity. The following tables summarize quantitative data from various studies, illustrating these structure-activity relationships.
| Compound ID | Indole Substitution | Benzyl/Methoxy Substitution | Target | Activity (IC50/Ki) | Reference |
| FA-73 | 5-Benzyloxy | N-(2-propynyl)methylamine at C2 | MAO-B | Ki = 0.75 ± 0.15 nM | [3] |
| FA-73 | 5-Benzyloxy | N-(2-propynyl)methylamine at C2 | MAO-A | Ki = 800 ± 60 nM | [3] |
| 12a | 1-Benzyl | 2-chloro-3-quinoxalinyl at C3 | Ovarian Cancer Xenografts | 100.0 ± 0.3 % tumor growth suppression | [7] |
| 12 | 1-(p-chlorobenzyl)-4-methoxy | N-propanamide at C2-methyl | MT2 Receptors | 148-fold selectivity for MT2 | [8] |
| 18 | Sulfonamide scaffold | - | Tubulin Polymerization | IC50 = 1.82 µM | [9] |
Table 1: SAR Data for Benzyloxy and Methoxy Substituted Indole Derivatives.
Experimental Protocols
The synthesis and biological evaluation of benzyloxy and methoxy indole derivatives involve a range of standard and specialized laboratory techniques. Below are representative protocols for their synthesis and a common biological assay.
General Synthesis of 4-Benzyloxyindole
This protocol outlines a multi-step synthesis for the preparation of 4-benzyloxyindole, a versatile intermediate for further derivatization.
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
Dissolve the starting material in an appropriate solvent.
-
Add the benzylation reagent and a suitable base.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and recrystallize the crude product to obtain pure 6-benzyloxy-2-nitrotoluene.[10]
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.[10]
-
Heat the solution at reflux under a nitrogen atmosphere.[10]
-
After cooling, remove the volatile components on a rotary evaporator.
-
Dissolve the residue in a mixture of methylene chloride and methanol.
-
Concentrate the solution and cool to induce crystallization, yielding the desired styrenederivative.[10]
Step 3: Synthesis of 4-Benzyloxyindole
-
To a stirred solution of the pyrrolidinostyrene derivative in THF and methanol, add Raney nickel.[10]
-
Add 85% hydrazine hydrate portion-wise, maintaining the reaction temperature.[10]
-
After the reaction is complete, filter the mixture and evaporate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford 4-benzyloxyindole.[10]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory potency of compounds against MAO-A and MAO-B.
-
Enzyme Preparation: Obtain purified MAO-A and MAO-B from a commercial source or prepare from tissue homogenates (e.g., rat liver mitochondria for MAO-A and bovine brain mitochondria for MAO-B).
-
Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C for a defined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates if required).
-
Reaction Termination and Detection: Stop the reaction after a specific time by adding a quenching solution (e.g., NaOH). The product formation can be quantified fluorometrically or spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by indole alkaloids and a general workflow for drug discovery.
Caption: MAPK signaling pathway and points of inhibition by indole alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of substituted indole-2-carboxylic acids, a core scaffold in modern medicinal chemistry. From their initial synthesis in the late 19th century to their current prominence in the development of novel therapeutics, this document details the key scientific milestones, foundational synthetic methodologies, and the ever-expanding landscape of their biological applications.
A Historical Perspective: The Dawn of Indole Chemistry
The story of substituted indole-2-carboxylic acids is intrinsically linked to the pioneering work on indole chemistry in the late 1800s. Two seminal synthetic methods laid the groundwork for the creation of this important class of molecules: the Reissert indole synthesis and the Fischer indole synthesis.
The Reissert Indole Synthesis: The First Gateway
The first documented synthesis of the parent indole-2-carboxylic acid is attributed to the German chemist Arnold Reissert. His method, now known as the Reissert indole synthesis, provided the initial entry into this chemical space. The reaction involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.
Experimental Protocol: The Classical Reissert Indole Synthesis
The following protocol is based on the original work of Reissert and early adaptations, reflecting the experimental practices of the late 19th and early 20th centuries.
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.
-
o-Nitrotoluene is added to the cooled sodium ethoxide solution.
-
Diethyl oxalate is then added dropwise to the mixture with constant stirring.
-
The reaction mixture is gently warmed on a water bath for several hours, during which a salt of ethyl o-nitrophenylpyruvate precipitates.
-
The precipitate is collected by filtration, washed with ether, and dried.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
The ethyl o-nitrophenylpyruvate salt is hydrolyzed to the corresponding carboxylic acid by treatment with a dilute mineral acid.
-
The resulting o-nitrophenylpyruvic acid is then subjected to reduction. A common historical method involved the use of ferrous sulfate in an aqueous ammonia solution.
-
The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form indole-2-carboxylic acid.
-
The product is isolated by acidification of the reaction mixture, which precipitates the indole-2-carboxylic acid.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or water.
The Fischer Indole Synthesis: A Versatile and Enduring Method
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful and widely applicable method for the synthesis of indoles, including substituted indole-2-carboxylic acids.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative (e.g., pyruvic acid or its esters). The versatility of this method lies in the ability to introduce a wide range of substituents on both the benzene ring (from the phenylhydrazine) and the indole nucleus.
Experimental Protocol: The Classical Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid
The following protocol is a generalized representation of the Fischer indole synthesis as it would have been performed in the late 19th or early 20th century.
Step 1: Formation of the Phenylhydrazone
-
A substituted phenylhydrazine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
An equimolar amount of pyruvic acid is added to the solution.
-
The mixture is gently warmed for a short period to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone, which often precipitates from the solution upon cooling.
-
The phenylhydrazone is collected by filtration and washed with a small amount of cold solvent.
Step 2: Acid-Catalyzed Cyclization
-
The dried phenylhydrazone is mixed with a dehydrating agent and acid catalyst. Common historical choices included zinc chloride, concentrated sulfuric acid, or a solution of hydrogen chloride in ethanol.
-
The mixture is heated, often to high temperatures, to induce cyclization. The exact temperature and duration of heating depend on the specific substrates and catalyst used.
-
The reaction proceeds through a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.
-
Upon completion of the reaction, the mixture is cooled and treated with water to precipitate the crude substituted indole-2-carboxylic acid.
-
The product is then purified by recrystallization.
Modern Synthetic Methodologies: An Evolution of Efficiency
While the classical methods of Reissert and Fischer remain historically significant, modern organic synthesis has introduced a plethora of more efficient, milder, and versatile methods for the preparation of substituted indole-2-carboxylic acids. These include palladium-catalyzed cross-coupling reactions, intramolecular cyclizations of functionalized anilines, and various other named reactions that offer greater control over regioselectivity and functional group tolerance.
Biological Activities and Therapeutic Applications
Substituted indole-2-carboxylic acids have emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable breadth of biological activities. This is largely due to the indole nucleus's ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid moiety at the 2-position often serves as a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor or a metal chelator.
Enzyme Inhibition
A significant number of substituted indole-2-carboxylic acid derivatives exert their therapeutic effects by inhibiting the activity of key enzymes involved in disease pathogenesis.
Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3][4] The indole-2-carboxylic acid scaffold can chelate the divalent metal ions (Mg2+) in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[3][4]
Table 1: Inhibitory Activity of Substituted Indole-2-Carboxylic Acids against HIV-1 Integrase
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| 1 | Unsubstituted | 32.37 | [3] |
| 4a | 3-(2-methoxyphenyl)amino | 10.06 | [3] |
| 4b | 3-(3-methoxyphenyl)amino | 10.75 | [3] |
| 17a | 6-(4-fluoro-3-methoxyphenyl)amino | 3.11 | [3] |
| 20a | 3-(((2-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 | [4] |
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Substituted indole-2-carboxylic acids have been developed as dual inhibitors of IDO1 and TDO for cancer immunotherapy.[5]
Table 2: Inhibitory Activity of Substituted Indole-2-Carboxylic Acids against IDO1 and TDO
| Compound | Substitution Pattern | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 6-acetamido-N-(4-methoxyphenyl) | 1.17 | 1.55 | [5] |
| 9p-O | 6-acetamido-N-(2,5-dihydroxyphenyl) oxidized | ~0.02-0.09 | ~0.02-0.09 | [5] |
Experimental Workflow: IDO1/TDO Inhibition Assay
Caption: Workflow for assessing IDO1/TDO inhibitory activity.
The dysregulation of protein kinases is a hallmark of many cancers. Numerous substituted indole-2-carboxylic acid derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and others, demonstrating their potential as anticancer agents.[6][7][8]
Table 3: Inhibitory Activity of Indole-2-carboxamides against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5d | EGFR | 89 | [6] |
| 5e | EGFR | 93 | [6] |
| 5e | CDK2 | 13 | [6] |
| 5h | CDK2 | 11 | [6] |
| 16 | EGFR | 34.1 | [8] |
G-Protein Coupled Receptor (GPCR) Modulation
Substituted indole-2-carboxylic acids have also been shown to modulate the activity of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.
Certain indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), offering a novel approach to fine-tuning the endocannabinoid system for therapeutic benefit in areas such as pain, addiction, and appetite disorders.[2][9]
Table 4: Allosteric Modulation of CB1 Receptor by Indole-2-carboxamides
| Compound | Activity | KB (nM) | α value | Reference |
| 11j | Allosteric Modulator | 167.3 | 16.55 | [2] |
| 12f | Allosteric Modulator | 89.1 | - | [10] |
Logical Relationship: GPCR Allosteric Modulation
Caption: Allosteric modulation of a GPCR by an indole-2-carboxylic acid derivative.
Conclusion
The journey of substituted indole-2-carboxylic acids from their classical syntheses in the 19th century to their current status as a privileged scaffold in drug discovery is a testament to their enduring chemical and biological significance. The foundational work of Reissert and Fischer provided the chemical tools to access this versatile core, and over a century of research has unveiled its vast therapeutic potential. As our understanding of disease biology deepens, the rational design of novel substituted indole-2-carboxylic acid derivatives will undoubtedly continue to yield innovative medicines for a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reissert-Indol-Synthese – Wikipedia [de.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid as a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of various biologically active molecules, particularly in the development of antiviral and other therapeutic agents. The protocols outlined below detail its application in key transformations such as debenzylation to reveal a phenol moiety and amide bond formation to generate diverse molecular scaffolds.
Overview and Key Applications
This compound is a valuable starting material due to its trifunctional nature, possessing a carboxylic acid, a secondary amine within the indole ring, and a benzyl-protected phenol. This substitution pattern allows for sequential and selective modifications, making it an important precursor in multi-step syntheses.
Key applications include:
-
Synthesis of Hydroxylated Indole Derivatives: The benzyl ether serves as a protecting group for the 6-hydroxy functionality. Its removal by hydrogenolysis provides access to 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, a key structural motif in various natural products and biologically active compounds.
-
Amide Library Synthesis: The carboxylic acid at the 2-position can be readily coupled with a wide range of amines to generate a diverse library of indole-2-carboxamides. These amides are of significant interest in drug discovery, with indole derivatives being investigated as inhibitors for various enzymes, including HIV-1 integrase.
-
Precursor for Antiviral Agents: The indole scaffold is a common feature in many antiviral compounds. This particular derivative can be elaborated into more complex molecules with potential therapeutic applications.
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group from this compound to yield 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid. Catalytic transfer hydrogenation is a safe and efficient alternative to using hydrogen gas.
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (3.0-5.0 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to afford 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | Ammonium Formate |
| Solvent | Methanol |
| Typical Yield | 85-95% |
| Purity | >95% (after purification) |
Caption: Workflow for the debenzylation of this compound.
Protocol 2: Amide Coupling using HATU
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[1] This method is broadly applicable for the synthesis of a diverse range of indole-2-carboxamides.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amines)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid handling
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of carboxylic acid).
-
Add the desired amine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Acid | This compound |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Typical Yield | 70-90% |
| Purity | >95% (after purification) |
Caption: General workflow for HATU-mediated amide coupling.
Application in Drug Discovery: Synthesis of Antiviral Precursors
The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The synthesis of such inhibitors often involves the strategic functionalization of the indole core.
The general pathway for developing such inhibitors from this compound involves initial amide coupling followed by debenzylation and further structural modifications. This approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic pathway towards potential HIV-1 integrase inhibitors.
References
Application Notes and Protocols for Reactions Involving 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. Derivatives of this core have shown significant potential in various therapeutic areas. Notably, substituted indole-2-carboxylic acids have been identified as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3] By chelating magnesium ions in the enzyme's active site, these compounds can effectively block the strand transfer process.[3] Furthermore, other derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[4]
The compound 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a valuable intermediate for synthesizing libraries of such bioactive molecules. The benzyloxy group serves as a common protecting group for the phenol, which can be selectively removed to reveal a hydroxyl group for further functionalization. The carboxylic acid moiety at the 2-position is readily activated for amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5]
These notes provide detailed protocols for two key reactions involving this intermediate: the deprotection of the benzyl group via catalytic hydrogenation and the subsequent derivatization of the carboxylic acid via amide coupling.
Key Reactions and Experimental Workflow
The overall experimental workflow involves the selective deprotection of the starting material followed by derivatization to generate novel analogues for biological screening.
Caption: General workflow for deprotection and derivatization.
Protocol 1: Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of the O-benzyl protecting group from this compound to yield 6-hydroxy-5-methoxyindole-2-carboxylic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a mild and efficient method for this transformation.[6][7]
Caption: Key components of the catalytic debenzylation reaction.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas cylinder or a hydrogen donor like ammonium formate
-
Reaction flask (e.g., round-bottom flask or hydrogenation vessel)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure (Direct Hydrogenation):
-
Dissolution: In a suitable reaction flask, dissolve this compound (1.0 equiv) in methanol or ethanol (approx. 0.05 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.1 equiv by weight, i.e., 10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Atmosphere Exchange: Seal the flask and carefully evacuate the air, then backfill with hydrogen gas. Repeat this vacuum/H₂ cycle three times.[8]
-
Reaction: Inflate a balloon with hydrogen gas and attach it to the flask. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, which can be purified further if necessary (e.g., by recrystallization).
Quantitative Data Summary:
| Parameter | Condition | Expected Outcome/Note | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard catalyst, can be pyrophoric when dry. Handle with care. | [9] |
| Catalyst Loading | 5-10 mol% (or 10 wt%) | Higher loading can speed up the reaction but may increase costs. | [9] |
| Hydrogen Source | H₂ gas (balloon pressure) | Readily available and clean. Requires careful handling. | [8] |
| Ammonium Formate (HCOONH₄) | A safer alternative (Catalytic Transfer Hydrogenation). Use 3-5 equiv. | [7][10] | |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. | [8][9] |
| Temperature | Room Temperature | Reaction is typically efficient at ambient temperature. | [8] |
| Reaction Time | 4 - 24 hours | Varies based on substrate, catalyst activity, and H₂ pressure. | [9] |
| Yield | >90% | Generally a high-yielding and clean reaction. | [7] |
Protocol 2: Amide Coupling using HATU
This protocol details the formation of an amide bond between the carboxylic acid group of an indole-2-carboxylic acid and a primary or secondary amine. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is widely used in drug discovery.[11][12]
Materials:
-
Indole-2-carboxylic acid derivative (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the indole-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add HATU (1.2 equiv) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 equiv).[13]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).
-
Quenching & Extraction: Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Quantitative Data Summary: Common Coupling Reagents
| Reagent System | Base | Solvent | Key Feature | Reference |
| HATU / DIPEA | DIPEA, TEA | DMF, ACN | Highly efficient, fast reaction times, low racemization. | [11][12] |
| EDC·HCl / HOBt | DIPEA, TEA | DMF, DCM | Water-soluble urea byproduct is easily removed during work-up. | [11][14] |
| BOP / DIPEA | DIPEA | DMF | Effective but produces a carcinogenic byproduct (HMPA). | [13] |
| DCC / DMAP | DMAP (cat.) | DCM | Forms insoluble DCU byproduct, useful for solution-phase. | [14] |
Application in Drug Discovery: Targeting HIV-1 Integrase
Indole-2-carboxylic acid derivatives can act as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome. Structural modifications, guided by protocols like those above, are used to optimize binding and improve antiviral potency.[1][3]
Caption: Inhibition of HIV-1 Integrase by an indole derivative.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Application Notes
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the synthesis of various biologically active molecules. Its indole core, substituted with benzyloxy and methoxy groups, provides a unique chemical framework for the development of novel therapeutic agents. The indole ring system is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The benzyloxy group offers a handle for further chemical modification or can be deprotected to reveal a hydroxyl group, allowing for the exploration of structure-activity relationships (SAR).
The primary applications of this compound and its derivatives in medicinal chemistry are centered on the development of inhibitors for key biological targets implicated in various diseases, including viral infections and cancer.
As a Scaffold for HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the enzyme's active site, thereby blocking the integration of viral DNA into the host genome. Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with significantly enhanced inhibitory activity.
As a Precursor for Anticancer Agents
The indole nucleus is a common feature in many anticancer agents. This compound serves as a valuable starting material for the synthesis of compounds targeting various cancer-related pathways.
-
Bcl-2 Family Protein Inhibitors: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers and contributes to therapeutic resistance. Indole-based compounds have been designed to inhibit these proteins, promoting apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation and are associated with various cancers. Indole-2-carboxamide derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant antiproliferative activity.
In the Development of Beta-Amyloid Aggregation Inhibitors
While initial studies with some derivatives of 6-alkoxy-indole-2-carboxylic acid showed insignificant activity, the indole scaffold remains a promising starting point for the design of inhibitors of beta-amyloid (Aβ) fibril assembly.[1] The aggregation of Aβ is a key pathological hallmark of Alzheimer's disease.
Quantitative Data
The following tables summarize the biological activities of various indole-2-carboxylic acid derivatives, highlighting the potential of the this compound scaffold.
Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [2]
| Compound | Modification on Indole Core | IC₅₀ (μM) |
| 1 | Unsubstituted | 32.37 |
| 4a | 3-(2-methoxyphenyl) | 10.06 |
| 4b | 3-(3-methoxyphenyl) | 11.23 |
| 4d | 3-(2,3-dimethoxyphenyl) | 15.70 |
| 4e | 3-(2,5-dimethoxyphenyl) | 13.41 |
| 17a | C6-halogenated benzene ring | 3.11 |
Table 2: Antiproliferative and Kinase Inhibitory Activities of Indole-Based Anticancer Agents
| Compound Class | Target Cell Line/Enzyme | Activity Metric | Value | Reference |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | IC₅₀ | 1.2 ± 0.02 µM | [3] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 | IC₅₀ | 11.10 ± 0.07 µM | [3] |
| Indole-2-carboxamide (5f) | EGFRT790M | IC₅₀ | 9.5 ± 2 nM | [4] |
| Indole-2-carboxamide (5g) | EGFRT790M | IC₅₀ | 11.9 ± 3 nM | [4] |
| Indole-2-carboxamide (5c, 5d, 5f, 5g, 6e, 6f) | Various Cancer Cell Lines | GI₅₀ | 29 - 47 nM | [4] |
Experimental Protocols
General Protocol for Synthesis of Indole-2-Carboxamide Derivatives
This protocol describes a general method for the amide coupling of an indole-2-carboxylic acid with a desired amine, a common step in the synthesis of many biologically active derivatives.
Materials:
-
This compound
-
Amine of interest
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent(s) (e.g., HATU (1.1 equivalents) or a mixture of HOBt (1.1 equivalents) and EDC (1.1 equivalents)).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and the tertiary amine base (2-3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.
Protocol for In Vitro HIV-1 Integrase Strand Transfer Assay[2]
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection system (e.g., fluorescence or colorimetric)
Procedure:
-
Coat the 96-well plates with the target DNA.
-
In separate tubes, pre-incubate the HIV-1 integrase enzyme with the donor DNA to form the enzyme-substrate complex.
-
Add varying concentrations of the test compound (or DMSO as a control) to the wells of the target DNA-coated plate.
-
Add the pre-formed integrase-donor DNA complex to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the strand transfer reaction to occur.
-
Wash the plate to remove unbound components.
-
Add a detection reagent (e.g., an antibody or probe that specifically binds to the integrated DNA product).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth or viability.
Visualizations
Caption: General experimental workflow for the development of bioactive indole derivatives.
Caption: Simplified signaling pathway for apoptosis induction by Bcl-2 inhibitors.
References
- 1. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Safe Handling and Storage of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Introduction
This compound is a substituted indole derivative. While the toxicological properties of this specific compound have not been fully investigated, its structural similarity to other indole- and carboxylic acid-containing molecules necessitates careful handling to minimize potential hazards.[1] This document outlines the necessary precautions, proper storage conditions, and emergency procedures.
Hazard Identification
The health hazards of this product have not been fully investigated.[1] However, based on the data for similar chemical structures, the following potential hazards should be considered:
-
Skin and Eye Irritation: May cause irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]
-
Harmful if Swallowed: May be harmful if ingested.[2]
A signal word of "WARNING" is associated with this chemical.[1]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1] Chemical-resistant boots may also be appropriate for larger quantities or in case of spills.[1]
-
Respiratory Protection: Handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator should be used for large-scale operations or in emergencies.[3]
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure safe handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] A safety shower and eye wash station must be readily available.[1]
-
General Handling:
-
Dispensing:
-
Ensure all necessary PPE is worn.
-
Perform the weighing and dispensing of the solid compound inside a chemical fume hood.
-
Use appropriate tools (e.g., spatulas) to handle the material.
-
Close the container tightly immediately after use.[1]
-
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Storage Conditions:
-
Incompatible Materials:
-
Store away from strong oxidizing agents, acids, and strong bases.[4]
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill Response:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Give the victim water to drink and seek immediate medical attention.[1]
-
-
Fire-Fighting Measures:
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place; Refrigeration recommended for long-term storage. | [1][4] |
| Atmosphere | Tightly closed container; Consider inert atmosphere for long-term storage. | [1][4] |
| Incompatibilities | Strong oxidizing agents, acids, strong bases. | [4] |
| Conditions to Avoid | Exposure to air, moisture, heat, and dust formation. | [1][4] |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.
-
Weighing: Place a weigh boat on a calibrated analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Record the weight.
-
Transfer: Carefully add the weighed solid to a suitable reaction vessel or volumetric flask.
-
Dissolution: Add the desired solvent to the vessel. If necessary, aid dissolution by gentle swirling or sonication.
-
Cleanup: Tightly seal the stock container and return it to its designated storage location. Clean the spatula and the weighing area. Dispose of the weigh boat in the appropriate solid waste container.
Visualizations
References
Application Notes and Protocols for the Utilization of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid as a versatile building block in the synthesis of complex molecules. This indole derivative is a valuable starting material for creating diverse molecular architectures, particularly for the development of novel therapeutic agents. The strategic positioning of the benzyloxy, methoxy, and carboxylic acid functionalities allows for sequential and regioselective modifications, leading to the construction of libraries of compounds for biological screening.
Overview of Synthetic Strategies
This compound offers three primary points for chemical modification: the carboxylic acid at the C2 position, the indole nitrogen (N1), and the benzyloxy group at the C6 position. A general synthetic workflow can be envisioned as follows:
-
Amide Bond Formation: The carboxylic acid at C2 is readily converted to an amide, a common functional group in many biologically active molecules. This can be achieved using a variety of standard peptide coupling reagents.
-
N-Alkylation of the Indole Ring: The indole nitrogen can be alkylated to introduce further diversity and modulate the electronic and steric properties of the molecule.
-
Debenzylation to Reveal the Phenolic Hydroxyl Group: The benzyl ether at C6 serves as a protecting group for the phenol. Its removal, typically via catalytic hydrogenolysis, unmasks a hydroxyl group that can participate in hydrogen bonding with biological targets or serve as a handle for further functionalization.
This stepwise approach allows for the modular synthesis of a wide array of substituted 6-hydroxy-5-methoxy-1H-indole-2-carboxamides.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1 M) at room temperature, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: N-Alkylation of the Indole Ring
This protocol outlines a general method for the N-alkylation of the indole-2-carboxamide derivative using sodium hydride as a base.
Materials:
-
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (from Protocol 1)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Protocol 3: Catalytic Debenzylation
This protocol describes the removal of the benzyl protecting group via palladium-catalyzed hydrogenolysis to yield the final 6-hydroxy derivative.
Materials:
-
N-alkylated 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-alkylated 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (1.0 eq) in MeOH or EtOAc (0.05 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOAc).
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Data Presentation
The following tables summarize typical yields for the key transformations described above, based on literature for similar indole derivatives.
Table 1: Representative Yields for Amide Coupling of Indole-2-carboxylic Acids
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| EDC/HOBt | DIPEA | DCM/DMF | 70-95 | [1][2] |
| HATU | DIPEA | DMF | 80-98 | [2] |
| BOP | DIPEA | DCM | 75-90 | [3] |
Table 2: Representative Yields for N-Alkylation of Indoles
| Base | Alkylating Agent | Solvent | Typical Yield (%) | Reference |
| NaH | Alkyl Halide | DMF | 85-95 | [4][5] |
| K₂CO₃ | Alkyl Halide | DMF | 60-80 | |
| Cs₂CO₃ | Alkyl Halide | DMF | 70-90 |
Table 3: Representative Yields for Palladium-Catalyzed Debenzylation
| Catalyst | Solvent | Hydrogen Pressure | Typical Yield (%) | Reference |
| 10% Pd/C | MeOH | 1 atm (balloon) | 90-99 | [6][7] |
| 10% Pd/C | EtOAc | 1 atm (balloon) | 85-98 | [6] |
| 5% Pd/C | EtOH | 50 psi | >95 |
Visualizations
Synthetic Workflow
The overall synthetic strategy for transforming this compound into a complex, functionalized molecule is depicted below.
Caption: Synthetic workflow for complex molecule synthesis.
Potential Application in Cancer Therapy: Targeting Tubulin Polymerization
Derivatives of 6-hydroxy-5-methoxy-indole have shown potential as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division.[8] The diagram below illustrates the mechanism of action of such compounds.
Caption: Inhibition of tubulin polymerization signaling pathway.
Logical Relationship of Functional Group Transformations
The synthesis of complex molecules from the starting building block relies on the chemoselective manipulation of its functional groups. The following diagram illustrates the logical relationship and interdependence of these transformations.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. nacatsoc.org [nacatsoc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid into a series of N-substituted carboxamides to enhance its potential as an anticancer agent. Drawing from structure-activity relationship (SAR) studies on analogous 5,6-disubstituted-indole-2-carboxamides, this protocol focuses on the synthesis of N-aryl and N-benzyl derivatives. The primary biological target for this class of compounds is often tubulin polymerization, a critical process in cell division, making these derivatives promising candidates for cancer therapy. This document outlines the synthetic procedures, biological evaluation methods, and presents exemplar data from closely related compounds to guide research and development efforts.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Specifically, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as anticancer agents. The strategic modification of the carboxylic acid moiety into various amides can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and selectivity.
The parent compound, this compound, possesses a substitution pattern at the 5 and 6 positions that is common in bioactive indole derivatives. Derivatization of the 2-carboxylic acid into N-substituted carboxamides is a promising strategy to improve its anticancer activity. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity, with aryl and substituted benzyl groups often conferring potent cytotoxicity against various cancer cell lines.
A prevalent mechanism of action for anticancer indole-2-carboxamides is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document provides a comprehensive guide for the synthesis and evaluation of novel derivatives of this compound targeting this pathway.
Data Presentation: Anticancer Activity of Analogous Indole-2-Carboxamides
While specific data for derivatives of this compound is not extensively available in public literature, the following table summarizes the anticancer activities of structurally related N-substituted indole-2-carboxamides against various cancer cell lines. This data serves as a benchmark for the expected potency of the newly synthesized derivatives.
| Compound ID | Indole Ring Substituents | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5-Chloro, 3-Phenyl | Phenyl | MCF-7 | <0.4 | [1] |
| 1b | 5-Iodo, 3-Phenyl | Phenyl | MCF-7 | <0.4 | [1] |
| 2a | 5-Chloro-3-methyl | N-(phenethyl) | MCF-7 | 0.95 - 1.50 | [2] |
| 2b | 5-Chloro-3-methyl | N-(4-fluorophenethyl) | MCF-7 | 0.95 - 1.50 | [2] |
| 3a | 4,6-Difluoro | N-(benzyl) | KNS42 (Pediatric Glioblastoma) | 8.25 | [3] |
| 3b | 4,6-Difluoro | N-(4-fluorobenzyl) | KNS42 (Pediatric Glioblastoma) | 3.41 | [3] |
| 4a | 5-Methoxy | N-(thiazol-2-yl) | MCF-7 | >100 | [4] |
| 4b | 5-Methoxy | N-(4-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl) | MCF-7 | 55.56 - >100 | [4] |
Note: The presented data is for analogous compounds and should be used as a reference to guide the evaluation of newly synthesized derivatives of this compound.
Experimental Protocols
Synthesis of N-Substituted 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamides
This protocol describes a general method for the amide coupling of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Substituted aniline or benzylamine derivative (e.g., aniline, 4-fluoroaniline, benzylamine, 4-fluorobenzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aniline or benzylamine derivative (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Anticancer Activity
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines using the MTT assay.
Materials:
-
Synthesized indole-2-carboxamide derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87MG)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in the cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Evaluation: Tubulin Polymerization Inhibition Assay
This protocol describes an in vitro assay to determine the effect of the synthesized compounds on tubulin polymerization.
Materials:
-
Synthesized indole-2-carboxamide derivatives
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Fluorescence microplate reader
-
Positive control (e.g., colchicine or combretastatin A-4)
-
Negative control (vehicle, DMSO)
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the reaction mixture. Include positive and negative controls.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the change in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization, which is the concentration of the compound that reduces the rate or extent of polymerization by 50%.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of N-substituted 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivatives.
References
- 1. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a privileged scaffold in drug discovery. Specifically, derivatives of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid are of interest for their potential as therapeutic agents, particularly in oncology. These compounds are synthesized for their structural similarity to known biologically active molecules and are evaluated for their ability to modulate cellular processes such as proliferation, cell cycle progression, and apoptosis.
These application notes provide a comprehensive framework for assessing the in vitro efficacy of this compound derivatives using standard cell-based assays. The following protocols are detailed to ensure reproducibility and accurate evaluation of these compounds for drug development purposes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data from studies on related indole derivatives to provide a comparative context for their potential anti-proliferative and apoptosis-inducing activities.
Table 1: Illustrative Cytotoxicity of Related Indole Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Indole Derivative A | MCF-7 (Breast) | MTT | 7.5 |
| Indole Derivative A | HeLa (Cervical) | MTT | 12.2 |
| Indole Derivative B | A549 (Lung) | XTT | 5.8 |
| Indole Derivative B | PC-3 (Prostate) | MTT | 9.1 |
| This compound | TBD | TBD | TBD |
IC50 values represent the concentration of a compound required to inhibit cell growth by 50% and are hypothetical examples based on typical activities of indole derivatives.
Table 2: Illustrative Apoptosis Induction by a Related Indole Derivative in a Cancer Cell Line
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | - | 3.2 | 1.5 |
| Indole Derivative C | 10 | 15.8 | 5.7 |
| Indole Derivative C | 25 | 35.2 | 12.4 |
% Apoptosis values are hypothetical and represent a typical response to an active indole compound.
Table 3: Illustrative Cell Cycle Arrest Induced by a Related Indole Derivative
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 55.1 | 25.3 | 19.6 |
| Indole Derivative D | 10 | 70.5 | 15.1 | 14.4 |
| Indole Derivative D | 25 | 78.2 | 10.9 | 10.9 |
% Cell cycle distribution values are hypothetical examples demonstrating a G1 phase arrest.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the indole derivative in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[1][2][3]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Incubate the mixture for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[5][6]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the indole derivative at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the cell cycle distribution using a flow cytometer.[5]
Visualizations
The following diagrams illustrate the general experimental workflow and a key signaling pathway potentially modulated by indole derivatives.
Caption: General workflow for in vitro screening of indole derivatives.
Caption: Bcl-2 mediated apoptosis pathway, a potential target.
Caption: G1/S phase cell cycle regulation, a potential target.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches for direct in vitro and in vivo studies on 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid did not yield specific biological activity data. The primary role of this compound, as identified in the provided search results, is that of a chemical intermediate in the synthesis of other compounds, notably 6-hydroxy-5-methoxyindole-2-carboxylic acid. The following information is based on its properties and synthetic applications.
Chemical Information and Properties
This compound is a beige to light brown solid compound useful in organic synthesis.[1] It is also known as 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid.[1]
| Property | Value |
| CAS Number | 2495-92-3 |
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.31 g/mol |
| SMILES | COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1 |
| InChI Key | JMOOGCFXFNKYCS-UHFFFAOYSA-N |
Application in Organic Synthesis
The principal documented application of this compound is as a precursor in the synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid through debenzylation.[2] The latter compound is a metabolite in the eumelanin pathway and has been studied as a potential marker for malignant melanoma.[2]
Protocol: Synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid
This protocol describes the debenzylation of this compound to yield 6-hydroxy-5-methoxyindole-2-carboxylic acid.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Ethyl Acetate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration agent (e.g., Celite)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent.
-
Add a catalytic amount of Pd/C to the solution.
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas (typically via a balloon or a controlled inlet) into the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 6-hydroxy-5-methoxyindole-2-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow Diagram
Caption: Synthetic pathway for the debenzylation of this compound.
Potential for Future Research
Given the absence of direct biological studies on this compound, this compound presents an opportunity for novel research. Future in vitro studies could explore its potential cytotoxic, anti-inflammatory, or enzyme inhibitory activities. Depending on the results of such screening, subsequent in vivo studies could be designed to investigate its efficacy and pharmacokinetic profile in animal models. Researchers are encouraged to perform initial computational studies, such as molecular docking, to predict potential biological targets.
References
Application Notes and Protocols for the Synthesis of Functionalized Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized indole-2-carboxylic acids, a critical scaffold in medicinal chemistry and materials science. The indole-2-carboxylic acid moiety is a key component in numerous pharmacologically active compounds, and the ability to introduce a variety of functional groups onto the indole nucleus is essential for the development of new therapeutic agents and functional materials.
This guide covers several of the most important and widely used synthetic methodologies, including classical name reactions and modern transition-metal-catalyzed cross-coupling strategies. For each method, a general overview, a detailed experimental protocol for a representative substrate, and a summary of the substrate scope with corresponding yields are provided. Additionally, reaction pathway and workflow diagrams are presented using the DOT language for clear visualization.
Reissert Indole Synthesis
The Reissert indole synthesis is a reliable and straightforward method for the preparation of indole-2-carboxylic acids and their derivatives.[1] The reaction proceeds in two main steps: the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate, followed by a reductive cyclization to yield the indole-2-carboxylic acid.[1][2] This method is particularly useful for the synthesis of indoles with substituents on the benzene ring.
Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxylic Acid
This protocol is adapted from literature procedures describing the Reissert synthesis.[3][4]
Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), prepare a solution of potassium ethoxide by dissolving potassium metal (3.9 g, 0.1 mol) in absolute ethanol (100 mL).
-
To the cooled solution, add a mixture of 4-chloro-1-methyl-2-nitrobenzene (17.1 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, the precipitated potassium salt is filtered, washed with anhydrous ether, and dried.
-
The salt is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate.
-
Filter the product, wash with water, and dry under vacuum.
Step 2: Reductive Cyclization to 5-Chloro-1H-indole-2-carboxylic Acid
-
To a solution of ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate (14.3 g, 0.05 mol) in glacial acetic acid (150 mL), add zinc dust (19.6 g, 0.3 mol) portion-wise while maintaining the temperature below 40 °C with external cooling.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Heat the reaction mixture on a steam bath for 30 minutes to complete the cyclization.
-
Filter the hot solution to remove excess zinc and inorganic salts.
-
Pour the filtrate into a large volume of cold water to precipitate the 5-chloro-1H-indole-2-carboxylic acid.
-
Collect the product by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water to afford the pure product.
Data Presentation: Substrate Scope of the Reissert Indole Synthesis
| Entry | o-Nitrotoluene Derivative | Product | Yield (%) |
| 1 | 2-Nitrotoluene | 1H-Indole-2-carboxylic acid | 75-85 |
| 2 | 4-Methyl-2-nitrotoluene | 5-Methyl-1H-indole-2-carboxylic acid | 70-80 |
| 3 | 4-Methoxy-2-nitrotoluene | 5-Methoxy-1H-indole-2-carboxylic acid | 65-75 |
| 4 | 5-Chloro-2-nitrotoluene | 6-Chloro-1H-indole-2-carboxylic acid | 72-82 |
| 5 | 4-Fluoro-2-nitrotoluene | 5-Fluoro-1H-indole-2-carboxylic acid | 68-78 |
Reaction Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common route is a multi-step synthesis beginning with the protection of a substituted phenol, followed by nitration, reduction to an aniline, diazotization, and reduction to a hydrazine. This hydrazine intermediate then undergoes a Fischer indole synthesis with a pyruvate derivative to form the indole ester, which is subsequently hydrolyzed to the final carboxylic acid product.
Q2: What are the critical steps affecting the overall yield?
A2: The two most critical stages for yield optimization are the Fischer indole cyclization and the final ester hydrolysis. Inefficient cyclization can lead to significant byproduct formation, while incomplete hydrolysis results in a mixture of ester and carboxylic acid that can be difficult to separate.
Q3: Are there any known stable intermediates in this synthesis?
A3: Yes, the ethyl ester, Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate, is a stable intermediate that is typically isolated and purified before the final hydrolysis step.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The synthesis involves the use of potentially hazardous reagents. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and bases used in the cyclization and hydrolysis steps are corrosive. A thorough risk assessment should be conducted before commencing any experimental work.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Cyclization
Low yields during the formation of the indole ring are a common challenge. This is often due to side reactions or incomplete conversion.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Acid Catalyst | The choice of acid catalyst is crucial. A catalyst that is too strong can cause decomposition of the starting materials or the product, while a weak catalyst may not effectively promote the reaction.[1] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] |
| Sub-optimal Reaction Temperature | The reaction temperature significantly influences the rate of both the desired cyclization and competing side reactions. If the reaction is sluggish, a gradual increase in temperature may improve the yield. Conversely, if significant tar or byproduct formation is observed, lowering the temperature may be beneficial. |
| Formation of Regioisomers | If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1] While the synthesis of the target molecule typically uses a pyruvate derivative, minimizing this issue, careful control of reaction conditions can sometimes influence the ratio of regioisomers.[1] |
| Tar and Polymeric Byproduct Formation | The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[1] This can be mitigated by using milder reaction conditions, such as a weaker acid or lower temperature, and ensuring the reaction is not heated for an unnecessarily long time. |
Issue 2: Incomplete Ester Hydrolysis
The final step of the synthesis, the hydrolysis of the ethyl ester to the carboxylic acid, can be problematic, leading to a mixture of starting material and product.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Base | For alkaline hydrolysis, ensure that a sufficient excess of base (e.g., NaOH, KOH, or LiOH) is used to drive the reaction to completion.[2] The reaction is often performed in a mixture of water and an organic solvent like methanol or ethanol to ensure solubility of the ester.[2] |
| Reversible Reaction (Acidic Hydrolysis) | Ester hydrolysis under acidic conditions is a reversible process.[2] To favor the formation of the carboxylic acid, a large excess of water should be used.[2][3] |
| Poor Solubility of the Ester | The biphasic nature of the reaction (aqueous base/acid and organic ester) can slow down the reaction rate. Adding a co-solvent such as THF or methanol can create a monophasic system and improve the reaction rate. |
| Short Reaction Time or Low Temperature | Saponification can be slow at room temperature. Heating the reaction mixture to reflux is common practice to increase the reaction rate.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Issue 3: Difficult Purification of the Final Product
The final carboxylic acid product can sometimes be challenging to purify, with common issues including the presence of unreacted starting material or side products.
| Potential Cause | Troubleshooting & Optimization |
| Presence of Unhydrolyzed Ester | If the hydrolysis is incomplete, the final product will be contaminated with the less polar ester. Optimize the hydrolysis conditions as described in the previous section. If a mixture is obtained, it can often be separated by column chromatography. |
| Product Precipitation Issues | The carboxylic acid is typically isolated by acidifying the reaction mixture after alkaline hydrolysis. Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and induce precipitation. Cooling the mixture in an ice bath can also aid precipitation. |
| Occluded Impurities | Rapid precipitation can sometimes trap impurities within the solid product. To obtain a purer product, consider recrystallization from a suitable solvent system. |
Experimental Protocols
Step 1: Fischer Indole Synthesis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate
This protocol is a representative procedure based on typical conditions for a Fischer indole synthesis.
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Preparation of the Hydrazone: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) and stir for 15 minutes. To this mixture, add ethyl pyruvate (1 equivalent) and stir at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC).
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Cyclization: To the hydrazone mixture, add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% p-toluenesulfonic acid or zinc chloride). Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate
This protocol describes a standard alkaline hydrolysis procedure.
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Reaction Setup: Dissolve the purified ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio).
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Hydrolysis: Add an excess of sodium hydroxide (3-5 equivalents) to the solution. Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.
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Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Visualizations
References
- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis, which often involves a Fischer indole synthesis or a related pathway. Potential impurities include:
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Starting Materials: Unreacted precursors such as the corresponding phenylhydrazone and pyruvic acid derivatives.
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Side-Products: Decarboxylated byproducts, where the carboxylic acid group is lost.
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Isomers: In some synthetic routes, regioisomers of the indole core may be formed.
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Solvent Adducts: Residual solvents from the reaction or initial work-up may be present.
Q2: My purified this compound has a persistent color. How can I decolorize it?
A2: A persistent beige to light brown color is often noted for this compound.[1][2] If a higher degree of purity and a colorless product are required, the following steps can be taken:
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Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is then heated for a short period and filtered while hot to remove the charcoal and adsorbed colored impurities.
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Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system may be necessary to remove persistent colored impurities.
Q3: I am observing low yields after purification. What are the potential reasons?
A3: Low recovery of the final product can be attributed to several factors:
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Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen recrystallization solvent at room temperature, a significant amount of product will be lost in the mother liquor.
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Premature Precipitation: If the hot, saturated solution is cooled too rapidly during recrystallization, the product may precipitate out as fine particles or an oil, trapping impurities and leading to losses during subsequent filtration.
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Adsorption on Silica Gel: During chromatographic purification, the carboxylic acid group can lead to strong adsorption on the silica gel, resulting in tailing and incomplete elution. This can be mitigated by adding a small amount of a polar solvent like acetic acid to the eluent.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using a combination of analytical techniques:
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Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The absence of co-eluting spots in different solvent systems is a good indicator of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
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Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Crystallization
Symptoms:
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The product oils out upon cooling of the recrystallization solution.
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No solid precipitates even after prolonged cooling.
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The resulting solid is amorphous or sticky.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility profile of the compound in the chosen solvent is not ideal. Experiment with different solvent systems. Good starting points for carboxylic acids are ethanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of oils or very fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Oily Impurities | Impurities can inhibit crystal lattice formation. Try purifying the crude product by column chromatography before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
Issue 2: Tailing during Silica Gel Chromatography
Symptoms:
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Broad, elongated spots on the TLC plate.
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The product elutes over a large number of fractions during column chromatography.
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Poor separation from polar impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Strong Interaction with Silica Gel | The acidic proton of the carboxylic acid interacts strongly with the silanol groups on the silica surface. |
| Modify the Mobile Phase: Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will protonate the silanol groups and reduce the interaction with the carboxylic acid, leading to sharper peaks and better separation. | |
| Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica gel (C18) for purification. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure that should be optimized for the specific scale and purity of the starting material.
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Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common choices include ethanol, ethyl acetate, and their mixtures with water or hexanes.
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Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to heat with stirring for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this initial cooling period.
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol is intended for the purification of this compound when recrystallization is ineffective.
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Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate eluent system. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5-1% acetic acid to the eluent.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
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Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, the dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.
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Loading: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Final Purification: The product obtained after column chromatography may be further purified by recrystallization to obtain a highly pure solid.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. The following information is designed to help you identify and resolve common side reactions and challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Fischer indole synthesis.[1][2][3][4] This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions. A common precursor to the required phenylhydrazone is prepared via the Japp-Klingemann reaction from 4-benzyloxy-3-methoxyaniline.[5][6]
Q2: I am observing a significant amount of a byproduct that appears to be an aniline derivative. What is causing this?
A2: This is likely due to N-N bond cleavage in the hydrazone intermediate, a common side reaction in the Fischer indole synthesis, especially when electron-donating groups like methoxy and benzyloxy are present on the phenylhydrazine.[1][7][8][9] These groups can stabilize a cationic intermediate that favors cleavage over the desired cyclization.
Q3: My reaction is producing an unexpected chlorinated indole. How is this possible?
A3: In what is known as an "abnormal" Fischer indole synthesis, the methoxy group can be displaced by a chlorine atom when using hydrochloric acid as the catalyst.[10] This results in the formation of a chloro-substituted indole instead of the expected methoxy-substituted product.
Q4: I am getting a mixture of isomeric indoles. How can I improve the regioselectivity?
A4: The formation of regioisomers is a known challenge when using unsymmetrical ketones or substituted phenylhydrazones in the Fischer indole synthesis.[11] The choice of acid catalyst and reaction temperature can significantly influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.
Q5: Is the benzyloxy protecting group stable under the reaction conditions?
A5: The benzyloxy group is generally stable, but acid-catalyzed debenzylation can occur, particularly under harsh acidic conditions or at elevated temperatures.[12][13] This would result in the formation of the corresponding phenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| N-N Bond Cleavage: The electron-donating benzyloxy and methoxy groups promote the cleavage of the N-N bond in the hydrazone intermediate.[1][7][8][9] | - Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) instead of strong mineral acids like HCl or H2SO4.- Optimize the reaction temperature; lower temperatures may favor the desired cyclization.- Consider using a Lewis acid catalyst (e.g., ZnCl2, BF3·OEt2) which can sometimes suppress this side reaction.[2] |
| Debenzylation: The acidic conditions may be cleaving the benzyl protecting group.[12][13] | - Employ milder acidic conditions as mentioned above.- Reduce the reaction temperature and time.- If debenzylation persists, consider a different protecting group for the hydroxyl function. |
| Formation of "Abnormal" Products: Use of HCl can lead to the replacement of the methoxy group with chlorine.[10] | - Avoid using hydrochloric acid as the catalyst. Use alternative Brønsted or Lewis acids. |
| Incomplete Reaction: The reaction may not be going to completion under the current conditions. | - Gradually increase the reaction time or temperature while monitoring for the formation of side products.- Ensure the purity of starting materials, as impurities can inhibit the reaction.[1] |
Issue 2: Formation of Multiple Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers: Cyclization can occur at different positions on the benzene ring.[11] | - Experiment with different acid catalysts and concentrations to influence the isomeric ratio.- Careful optimization of the reaction temperature may improve selectivity. |
| Tar Formation: Strong acids and high temperatures can lead to the formation of polymeric byproducts. | - Use milder reaction conditions (acid and temperature).- Ensure an inert atmosphere to prevent oxidative side reactions. |
| Difficult Purification: The desired product and byproducts may have similar polarities. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the final product. |
Data Presentation
The following table provides hypothetical yet plausible data illustrating the effect of the acid catalyst on the product distribution in the Fischer indole synthesis of this compound.
| Acid Catalyst | Temperature (°C) | Yield of Desired Product (%) | Yield of N-N Cleavage Product (%) | Yield of Debenzylated Product (%) | Yield of "Abnormal" Chloro-Product (%) |
| HCl (conc.) | 80 | 35 | 25 | 15 | 20 |
| H2SO4 (conc.) | 80 | 45 | 30 | 20 | 0 |
| Acetic Acid | 100 | 65 | 15 | 5 | 0 |
| p-TSA | 90 | 70 | 10 | 5 | 0 |
| ZnCl2 | 90 | 60 | 20 | 10 | 0 |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
1. Preparation of the Phenylhydrazone (via Japp-Klingemann Reaction):
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Step 1: Dissolve 4-benzyloxy-3-methoxyaniline in a suitable solvent (e.g., aqueous HCl).
-
Step 2: Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
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Step 3: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a base (e.g., sodium hydroxide solution) while maintaining a low temperature.
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Step 4: Slowly add the cold diazonium salt solution to the enolate solution. The reaction mixture is typically stirred at low temperature for several hours.
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Step 5: The resulting hydrazone can be extracted with an organic solvent, washed, dried, and used in the next step without further purification.
2. Fischer Indole Synthesis:
-
Step 1: Dissolve the crude phenylhydrazone in a suitable solvent such as ethanol or acetic acid.
-
Step 2: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 equivalents).
-
Step 3: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.
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Step 4: Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
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Step 5: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 6: Purify the crude product by column chromatography on silica gel.
3. Hydrolysis to the Carboxylic Acid:
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Step 1: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Step 2: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Step 3: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Step 4: Dilute the remaining aqueous solution with water and wash with a non-polar solvent to remove any unreacted ester.
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Step 5: Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Step 6: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, often via a Fischer indole synthesis or other indole ring formation methodologies. The second step is the hydrolysis of this ester to the desired carboxylic acid.
Q2: I am observing a low yield in the final hydrolysis step. What are the potential causes?
Low yields during the hydrolysis of the ethyl ester can be attributed to several factors:
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Incomplete Hydrolysis: The reaction may not have gone to completion. This can be addressed by extending the reaction time, increasing the concentration of the base, or elevating the reaction temperature.[1]
-
Product Degradation: Indole derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly concentrated base can lead to decomposition of the starting material or the product.
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Poor Solubility: The starting ester may not be fully soluble in the chosen solvent system, limiting its reaction with the base. Adding a co-solvent like THF or methanol can improve solubility.[1]
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
The presence of multiple impurities can complicate purification. Common impurities include:
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Unhydrolyzed Ester: A less polar spot on the TLC plate compared to the carboxylic acid product is likely the unreacted ethyl ester.[1]
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Starting Materials from Indole Synthesis: If the initial indole synthesis did not go to completion, unreacted starting materials or intermediates may carry over.
-
Side-Products from Indole Synthesis: The Fischer indole synthesis, for example, can be sensitive to the acid catalyst and temperature, potentially leading to side reactions.[2]
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Decarboxylation Product: Indole-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 6-(benzyloxy)-5-methoxy-1H-indole.
Q4: What are the recommended conditions for the hydrolysis of ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate?
Alkaline hydrolysis is the standard method. A common procedure involves refluxing the ethyl ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of an alcohol (e.g., ethanol) and water.[3] The progress of the reaction should be monitored by TLC until the starting ester is no longer visible.[1]
Q5: Can the benzyloxy protecting group be cleaved during the hydrolysis step?
While the benzyloxy group is generally stable to the basic conditions used for ester hydrolysis, prolonged reaction times or very high temperatures could potentially lead to some cleavage. It is important to monitor the reaction closely and use the mildest conditions necessary to achieve complete hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete Hydrolysis | - Extend Reaction Time: Monitor the reaction by TLC and continue until the starting ester spot disappears. - Increase Base Concentration: Use a higher concentration of NaOH or LiOH solution.[3] - Elevate Temperature: Reflux the reaction mixture to ensure a sufficient reaction rate.[3] |
| Product Degradation | - Use Milder Conditions: If degradation is suspected, try lowering the reaction temperature and using a more moderate concentration of the base. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Solubility of Ester | - Add a Co-solvent: Introduce a co-solvent such as THF or methanol to improve the solubility of the starting ester in the reaction medium.[1] |
| Inefficient Work-up | - Optimize pH for Precipitation: After hydrolysis, carefully acidify the reaction mixture to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid product.[1] - Thorough Extraction: If the product does not precipitate, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps & Optimization |
| Unhydrolyzed Starting Ester | - Ensure Complete Reaction: As with low yield, ensure the hydrolysis reaction goes to completion by optimizing reaction time, temperature, and base concentration.[1] |
| Side Reactions During Indole Synthesis | - Optimize Fischer Indole Synthesis: If using this method, carefully control the temperature and the strength of the acid catalyst.[2] - Purify the Intermediate Ester: Thoroughly purify the ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate before proceeding to the hydrolysis step. |
| Decarboxylation of the Product | - Avoid Excessive Heat: During work-up and purification, avoid prolonged exposure to high temperatures.[4] |
| Cleavage of Benzyloxy Group | - Use Milder Hydrolysis Conditions: Opt for shorter reaction times and lower temperatures if debenzylation is observed. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate
This protocol is a general representation based on the Fischer indole synthesis.
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Hydrazone Formation: An equimolar mixture of (4-(benzyloxy)-3-methoxyphenyl)hydrazine and ethyl pyruvate is heated in a suitable solvent, such as ethanol or acetic acid, to form the corresponding hydrazone.[2]
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Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and heated to induce cyclization to the indole ring. The reaction temperature and time are critical and should be optimized.[2]
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Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate
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Dissolution: Dissolve ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.[3]
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Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 3N) to the reaction mixture.[3]
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is completely consumed. A typical reaction time is 2 hours.[3]
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
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Precipitation and Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The this compound should precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the hydrolysis of substituted indole-2-carboxylates, which can be used as a starting point for optimizing the synthesis of this compound.
| Substrate | Reagents & Conditions | Yield (%) | Reference |
| Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate | 3N NaOH, EtOH, reflux, 2 h | 77.6 | [5] |
| Ethyl 3-Alkyl-5-chloro-1H-indole-2-carboxylates | 3N NaOH, EtOH, reflux, 2 h | Not specified | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
References
stability issues of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stock solution over time. | Degradation of the compound in the solvent. | 1. Solvent Selection: Ensure the solvent is of high purity and degassed. For long-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents like methanol or ethanol. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. 3. pH Considerations: If using aqueous buffers, maintain a neutral to slightly acidic pH (pH 5-7). Basic conditions can deprotonate the carboxylic acid and indole N-H, potentially increasing susceptibility to oxidation. |
| Low or inconsistent yields in reactions. | Degradation of the starting material under reaction conditions. | 1. Reaction Temperature: Avoid excessive heat, as thermal degradation can occur.[1] 2. Reagent Compatibility: Be cautious with strong oxidizing agents and strong bases, as these can react with the indole nucleus.[1][2] 3. Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Color change of the solid compound or solutions. | Oxidation or photodegradation. | 1. Light Protection: Store the solid compound and solutions protected from light.[1][2] Use amber vials or wrap containers in aluminum foil. 2. Inert Storage: Store the solid compound in a desiccator under an inert atmosphere. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Medium Stability: Perform a stability study of the compound in the specific cell culture or assay medium under experimental conditions (e.g., 37°C, 5% CO₂). 2. Fresh Preparations: Prepare fresh dilutions from a stable, frozen stock solution immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure maximum stability, the solid compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound?
For short-term storage (days to weeks), stock solutions can be prepared in high-purity DMSO or DMF and stored at -20°C in amber vials. For long-term storage (months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. Avoid using protic solvents for long-term storage if possible, as they may participate in degradation reactions.
Q3: I am observing degradation of the compound in my acidic mobile phase during HPLC analysis. What could be the cause?
The indole ring is known to be sensitive to strongly acidic conditions.[2] Protonation of the indole nucleus can lead to degradation. If you suspect acid-catalyzed degradation, it is advisable to use a mobile phase with a milder pH, closer to neutral.
Q4: Can this compound be exposed to strong bases?
Exposure to strong bases should be avoided.[1] The carboxylic acid and the indole N-H are acidic and will be deprotonated by strong bases. This can increase the electron density of the indole ring system, making it more susceptible to oxidation.
Q5: Is this compound sensitive to light?
Yes, indole-containing compounds can be sensitive to light and may undergo photodegradation.[2] It is crucial to protect both the solid compound and its solutions from light exposure by using amber glass containers or by wrapping the containers with aluminum foil.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Condition | Time (hours) | % Recovery | Major Degradant(s) Observed |
| 0.1 M HCl (60°C) | 24 | 85% | Debenzylation product, potential indole ring degradation products |
| 0.1 M NaOH (60°C) | 24 | 70% | Oxidative degradation products |
| 3% H₂O₂ (RT) | 24 | 65% | N-oxide, other oxidation products |
| UV Light (254 nm, RT) | 24 | 90% | Photodegradation products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to assess the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
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Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.
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Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.
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Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.
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Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
common impurities in 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and their removal
Welcome to the technical support center for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound has a lower than expected melting point and appears discolored (beige to light brown). What are the likely impurities?
A low or broad melting point and discoloration are common indicators of impurities. Based on the typical Reissert indole synthesis route for this molecule, the most probable impurities include:
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Unreacted Starting Materials: Residual amounts of the nitrotoluene precursor (4-benzyloxy-3-methoxy-2-nitrotoluene) and diethyl oxalate.
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Incomplete Hydrolysis: The ethyl ester intermediate, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, is a very common impurity if the final hydrolysis step is incomplete.
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Side-Reaction Products:
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Decarboxylated Product: 6-(Benzyloxy)-5-methoxy-1H-indole can form if the reaction is subjected to excessive heat.
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Debenzylated Impurity: Under harsh acidic or reductive conditions, the benzyl protecting group can be cleaved, leading to the formation of 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid.
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Incompletely Reacted Intermediates: Residual amounts of the ethyl o-nitrophenylpyruvate intermediate from incomplete reductive cyclization.
Q2: How can I detect the presence of the ethyl ester impurity in my product?
The presence of the ethyl ester, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, can be confirmed using several analytical techniques:
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Thin Layer Chromatography (TLC): The ethyl ester is less polar than the corresponding carboxylic acid. Therefore, it will have a higher Rf value on a normal phase silica gel TLC plate. A spot appearing closer to the solvent front than your desired product is indicative of the ester impurity.
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High-Performance Liquid Chromatography (HPLC): In a reverse-phase HPLC system (e.g., C18 column), the less polar ethyl ester will typically have a longer retention time than the more polar carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the ethyl ester will show characteristic signals for the ethyl group, typically a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm.
Q3: I suspect my product is contaminated with the debenzylated impurity. How can I confirm this and remove it?
The debenzylated impurity, 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, is more polar than the desired product.
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Detection:
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TLC: It will have a lower Rf value than the product.
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HPLC: It will have a shorter retention time in a reverse-phase system.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the lower molecular weight of the debenzylated compound.
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Removal:
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Recrystallization: A carefully chosen solvent system can be used to selectively crystallize the desired product, leaving the more polar impurity in the mother liquor.
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Column Chromatography: Flash chromatography on silica gel can effectively separate the less polar product from the more polar debenzylated impurity.
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Q4: What is a general procedure for purifying this compound?
A common and effective method for purifying indole-2-carboxylic acids is through pH-controlled precipitation. This method leverages the acidic nature of the carboxylic acid group.
Experimental Protocol: Purification by pH-Controlled Precipitation
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol or acetone.
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Salt Formation: Slowly add a tertiary amine, such as triethylamine, to the solution. The triethylamine salt of the indole-2-carboxylic acid will precipitate out of the solution.
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Isolation of Salt: Filter the precipitated salt and wash it with the organic solvent to remove non-acidic impurities.
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Redissolution and Decolorization: Dissolve the triethylamine salt in water. If the solution is colored, add activated carbon and stir for a short period.
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Filtration: Filter the solution to remove the activated carbon.
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Acidification and Precipitation: Slowly add a mineral acid, such as dilute hydrochloric acid, to the filtrate with stirring. The pure this compound will precipitate out as the pH is lowered. It is crucial to monitor the pH, as different impurities may precipitate at different pH values. The desired product is expected to precipitate around its isoelectric point.
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Isolation and Drying: Filter the purified solid, wash with cold water to remove any remaining salts, and dry under vacuum.
Data Presentation
| Impurity | Common Cause | Key Analytical Signature (¹H NMR) | Relative Polarity |
| Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate | Incomplete hydrolysis of the ester | Quartet (~4.3 ppm) and Triplet (~1.3 ppm) for the ethyl group. | Less Polar |
| 6-(Benzyloxy)-5-methoxy-1H-indole | Decarboxylation due to excessive heat | Absence of the carboxylic acid proton signal (~12-13 ppm). | Less Polar |
| 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid | Debenzylation under harsh conditions | Absence of benzyl proton signals (~7.3-7.5 ppm and ~5.2 ppm), presence of a phenolic OH signal. | More Polar |
| 4-Benzyloxy-3-methoxy-2-nitrotoluene | Unreacted starting material | Presence of a methyl group signal and characteristic aromatic signals for the nitrotoluene. | Less Polar |
Visualization of Experimental and Logical Workflows
Caption: Troubleshooting workflow for identifying and removing impurities.
Caption: Step-by-step workflow for purification via pH-controlled precipitation.
Technical Support Center: Scaling Up the Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Japp-Klingemann Reaction
Question: We are experiencing low yields during the Japp-Klingemann reaction between the diazonium salt of 3-(benzyloxy)-4-methoxyaniline and ethyl 2-methylacetoacetate. What are the potential causes and solutions?
Answer: Low yields in the Japp-Klingemann reaction on a larger scale can stem from several factors. Here's a breakdown of potential causes and their corresponding solutions:
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Incomplete Diazotization: The formation of the diazonium salt is a critical first step. On a larger scale, inefficient temperature control can lead to decomposition.
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Solution: Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling system and monitor the internal temperature closely.
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Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if not used promptly or if the temperature rises.
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Solution: Prepare the diazonium salt and use it immediately in the subsequent coupling reaction. Avoid letting the diazonium salt solution warm up.
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Suboptimal pH for Coupling: The pH of the coupling reaction is crucial for the reaction to proceed efficiently.
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Solution: Maintain the pH of the reaction mixture between 5 and 6 by using a buffer, such as sodium acetate. Monitor and adjust the pH as needed during the addition of the diazonium salt solution.
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Side Reactions of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation or other side reactions.
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Solution: Add the diazonium salt solution to the solution of the β-ketoester and buffer, rather than the other way around. This ensures that the concentration of the enolate is kept low.
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Issue 2: Debenzylation During Fischer Indole Synthesis
Question: During the acid-catalyzed cyclization of the hydrazone to form the indole ring, we are observing a significant amount of the debenzylated product, 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid. How can we prevent this?
Answer: The benzyloxy group is susceptible to cleavage under strong acidic conditions, a common issue in Fischer indole synthesis.[1] Here’s how to troubleshoot this problem:
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Harsh Acidic Conditions: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures can readily cleave the benzyl ether.[1]
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Solution:
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Use Milder Acids: Opt for milder acidic catalysts such as acetic acid, p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc chloride (ZnCl₂).[2]
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Optimize Reaction Temperature and Time: Use the lowest possible temperature that allows for efficient cyclization and monitor the reaction closely to avoid prolonged reaction times.
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Choice of Solvent: The solvent can influence the acidity of the catalyst and the stability of the intermediates.
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Solution: Consider using less polar solvents that may moderate the acidity of the catalyst.
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Issue 3: Formation of Regioisomers and Other Impurities
Question: Our scaled-up batches show the presence of isomeric byproducts and other impurities that are difficult to separate. How can we improve the purity of our product?
Answer: The formation of regioisomers can occur if the starting ketone for the Fischer synthesis is unsymmetrical. In this proposed synthesis, the starting material for the Fischer indole synthesis is a pyruvate derivative, which avoids this issue. However, other impurities can arise from side reactions.
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Side Reactions in Fischer Indole Synthesis: Common side reactions include aldol condensations and the formation of polymeric tars, especially at higher temperatures and strong acid concentrations.[2]
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Solution:
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Control Temperature: Maintain a consistent and optimized temperature throughout the reaction.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
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Purification Challenges: Carboxylic acids can be challenging to purify by column chromatography due to streaking.[3]
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Solution:
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Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale.
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Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified product.
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Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthesis route for this compound?
A1: A robust and scalable route involves a three-step process starting from 3-(benzyloxy)-4-methoxyaniline:
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Diazotization: Conversion of 3-(benzyloxy)-4-methoxyaniline to its diazonium salt.
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Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl 2-methylacetoacetate to form an intermediate hydrazone.
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Fischer Indole Synthesis and Saponification: Acid-catalyzed cyclization of the hydrazone to the corresponding indole ester, followed by saponification to yield the final carboxylic acid. This is analogous to a reported process development for 5-methoxy-1H-indole-2-carboxylic acid.[4]
Q2: Are there alternative protecting groups to the benzyl group that are more stable under Fischer indole synthesis conditions?
A2: Yes, if debenzylation remains a significant issue, you might consider alternative protecting groups for the hydroxyl group that are more stable to acidic conditions. Some options include:
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Methyl group: Very stable, but deprotection requires harsh conditions (e.g., BBr₃) which may not be compatible with other functional groups.
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tert-Butyldimethylsilyl (TBDMS) group: Stable to many conditions but can be cleaved by fluoride ions or acid. Its stability in your specific Fischer indole conditions would need to be evaluated.
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2-Phenylsulfonylethyl (PSE) group: This group is stable to acidic conditions and is removed under basic conditions.[4]
Q3: How can we monitor the progress of these reactions on a large scale?
A3: For large-scale reactions, it is crucial to have reliable in-process controls (IPCs).
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Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.
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High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the formation of impurities. Regular sampling and analysis are recommended.
Data Presentation
Table 1: Illustrative Yields for the Scaled-Up Synthesis
| Step | Starting Material | Product | Scale | Typical Yield (%) | Reference |
| Diazotization & Japp-Klingemann | 3-(benzyloxy)-4-methoxyaniline | Ethyl 2-(2-(3-(benzyloxy)-4-methoxyphenyl)hydrazono)propanoate | 100 g | 80-85 | Adapted from[4] |
| Fischer Indole Synthesis & Saponification | Intermediate Hydrazone | This compound | 100 g | 75-80 | Adapted from[4] |
Note: These are illustrative yields based on similar syntheses and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-(3-(benzyloxy)-4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
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Diazotization: In a suitable reactor, dissolve 3-(benzyloxy)-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
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Coupling: In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water, and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
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Isolate the product by filtration or extraction with a suitable organic solvent.
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis and Saponification)
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Cyclization: Suspend the crude hydrazone from the previous step in ethanol and add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux until the cyclization is complete (monitor by TLC or HPLC).
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Saponification: To the reaction mixture, add a solution of potassium hydroxide (3.0 eq) in water and continue to reflux for 1-2 hours.
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Work-up: Cool the reaction mixture and pour it into ice-water. Acidify with concentrated hydrochloric acid to pH 1-2 to precipitate the product.
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Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for debenzylation during Fischer Indole Synthesis.
References
Technical Support Center: Deprotection of Benzyloxy Groups in Indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of benzyloxy (Bn) and related benzyl-type protecting groups on indole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of benzyloxy group cleavage.
Question: My catalytic hydrogenation for N-benzyl deprotection is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete catalytic hydrogenation is a common issue. Several factors could be responsible:
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Catalyst Inactivity: The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds.[1] Free amines, both the substrate and the product, can also coordinate to the palladium, reducing its catalytic activity.[2]
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Solution: Ensure high purity of reagents and solvents. If catalyst poisoning by the amine is suspected, running the reaction in an acidified solution (e.g., ethanol with HCl) can prevent the free amine from coordinating to the catalyst.[3] Increasing the catalyst loading (e.g., using more 5% Pd/C instead of 10% Pd/C) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may also be effective.[3]
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Insufficient Hydrogen Availability: For reactions under atmospheric pressure (balloon), ensuring efficient mixing is crucial to maximize the catalyst's exposure to hydrogen.[3]
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Solvent Choice: The choice of solvent can impact the reaction rate.
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Solution: Methanol and ethanol are common choices. Acidifying the solution can improve results for N-benzyl groups.[3]
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Question: I am observing unexpected side products during acid-catalyzed deprotection with Trifluoroacetic Acid (TFA). What are they and how can I prevent them?
Answer: Acid-catalyzed deprotection, while effective, can lead to side reactions, especially with the electron-rich indole nucleus.
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Cause of Side Products: The cleavage of a benzyl group with a strong acid like TFA generates a transient benzyl cation (or a related electrophilic species). This cation can then re-react with the nucleophilic indole ring, leading to undesired C-alkylation, most commonly at the C2 or C3 position.[4] This is a known issue in solid-phase synthesis when cleaving products from Wang resins, which can release a p-hydroxybenzyl cation.[4]
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Prevention Strategy: The key is to trap the electrophilic cation as it forms.
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Solution: Add a "scavenger" to the reaction mixture. Common scavengers are nucleophilic species that react with the cation faster than the indole ring. Examples include triethylsilane (TES), triisopropylsilane (TIPS), or 1,2-ethanedithiol.[4] Using pentamethylbenzene as a scavenger in neat TFA has also been reported.[1]
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Question: How can I remove a benzyloxy group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, or nitro groups?
Answer: Standard catalytic hydrogenation with Pd/C and H₂ gas is highly efficient but lacks chemoselectivity, reducing many other functional groups.[5]
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Solution 1: Catalytic Transfer Hydrogenation (CTH): This is often the preferred method for selective reductions. CTH uses a hydrogen donor molecule in conjunction with a palladium catalyst instead of hydrogen gas.[6][7] By choosing the right donor, selectivity can be achieved.
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Reagents: Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene.[6][7][8][9][10]
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Selectivity: CTH can often selectively cleave O-benzyl ethers while leaving other groups like N-benzyloxycarbonyl (Cbz) groups, benzyl esters, and N-benzyl amines intact, depending on the specific conditions.[8][9]
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Solution 2: Oxidative Deprotection: This method is suitable for electron-rich benzyl ethers, particularly the p-methoxybenzyl (PMB) ether.
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Solution 3: Acid-Catalyzed Cleavage: Using strong acids like TFA or BCl₃ can cleave benzyl ethers without affecting reducible groups, provided the rest of the molecule is stable to acidic conditions.[1][2][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting a benzyloxy group on an indole derivative?
A1: The three main strategies are:
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Reductive Cleavage (Hydrogenolysis): This is the most common method. It can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) or via catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate.[2][7]
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Acid-Catalyzed Cleavage (Acidolysis): This involves treating the substrate with a strong Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), boron tribromide (BBr₃), or boron trichloride (BCl₃).[2][10]
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Oxidative Cleavage: This is most effective for electron-rich benzyl ethers, like the p-methoxybenzyl (PMB) group, using an oxidant such as DDQ.[10][11] Visible-light-mediated oxidative debenzylation using DDQ has also been developed as a milder alternative.[13]
Q2: Which deprotection method should I choose for my specific substrate?
A2: The choice depends critically on the other functional groups present in your molecule. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a benzyloxy deprotection strategy.
Q3: What are the advantages of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation with H₂ gas?
A3: CTH offers several key advantages:
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Safety and Convenience: It avoids the need for pressurized hydrogen gas cylinders and specialized high-pressure equipment, making the procedure simpler and safer to perform in a standard laboratory setting.[8]
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Chemoselectivity: CTH can be more selective, often allowing for the removal of a benzyl group in the presence of other reducible functionalities that would be affected by standard hydrogenation.[5][6]
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Mild Conditions: Reactions are typically run under neutral conditions at or near room temperature, which is beneficial for sensitive substrates.[7]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |
| Standard Hydrogenation | H₂ (gas), 5-10% Pd/C | MeOH or EtOH, rt, 1-50 atm | High yield, clean reaction, catalyst is recyclable.[2] | Requires pressure equipment, non-selective (reduces alkenes, alkynes, etc.), catalyst can be pyrophoric.[2][5][14] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate, 10% Pd/C | MeOH, reflux | No H₂ gas needed, mild and neutral conditions, often more chemoselective.[7] | May require elevated temperatures, removal of formate salts. |
| CTH | Cyclohexene, Pd(0) EnCat™ | EtOH, Acetic Acid, 85 °C | Can be highly chemoselective for O-benzyl groups.[9] | Requires elevated temperature and specific catalyst, may be slow.[9] |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | DCM or neat, rt | Fast, effective for acid-stable molecules, avoids reduction.[11] | Harshly acidic, risk of indole alkylation side reactions.[4] |
| Oxidative Cleavage (for PMB group) | DDQ, H₂O | CH₂Cl₂, rt to 80 °C | Highly selective for electron-rich benzyl ethers, orthogonal to other methods.[10][11] | Limited to activated benzyl ethers (e.g., PMB), DDQ is stoichiometric and toxic. |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate [7]
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Setup: To a solution of the N-benzyl indole derivative (1.0 mmol) in methanol (15-20 mL) in a round-bottom flask, add ammonium formate (5.0 mmol, 5 eq.).
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight).
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Reaction: Stir the resulting mixture at reflux temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol or chloroform.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude deprotected indole derivative, which can be purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) [11]
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Caution: TFA is highly corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment.
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Setup: Dissolve the p-methoxybenzyl-protected indole derivative (1.0 mmol) in a suitable solvent like dichloromethane (DCM, ~0.1 M), or use TFA as the solvent.
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Scavenger (Optional but Recommended): Add a scavenger such as triethylsilane (1.5-2.0 eq.) to the solution to trap the resulting carbocation and prevent side reactions.
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Reaction: Add trifluoroacetic acid (can range from 5 equivalents to being the solvent) to the mixture. Stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully concentrate the reaction mixture under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Group with DDQ [11]
-
Setup: Dissolve the 1-(p-methoxybenzyl)indole derivative (1.0 mmol) in a mixture of an organic solvent (e.g., toluene or CH₂Cl₂) and water (e.g., 18:1 solvent:water).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 to 2.2 eq.) to the solution.
-
Reaction: Heat the mixture (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and/or saturated aqueous sodium bicarbonate solution to remove DDQ byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the deprotected indole.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical method validation for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an HPLC method for this compound?
A1: The initial step is to understand the physicochemical properties of the molecule, such as its solubility, pKa, and UV absorbance maximum (λmax). As an indole derivative with a carboxylic acid group, the compound is acidic and possesses a UV-active chromophore. A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. The UV λmax can be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a UV-Vis spectrophotometer. This will inform the selection of the detection wavelength for the HPLC method, ensuring optimal sensitivity.
Q2: How do I select an appropriate mobile phase for the analysis?
A2: For RP-HPLC of an acidic compound like this compound, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. To ensure good peak shape and prevent tailing, it is crucial to control the ionization of the carboxylic acid group by acidifying the mobile phase. A common choice is a buffer at a pH of 2.5-3.0, using additives like phosphoric acid or formic acid (0.1%). A gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, is often effective for separating the main compound from potential impurities.
Q3: What are the critical parameters to validate for this analytical method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay and impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Q4: Why is a forced degradation study necessary, and how is it performed?
A4: A forced degradation (or stress testing) study is essential to establish the stability-indicating nature of the analytical method.[2] This ensures that the method can accurately measure the analyte in the presence of its degradation products. The study involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are identified without completely destroying the molecule.[4] The stressed samples are then analyzed to see if the degradation products are well-separated from the parent peak.
Troubleshooting Guides
Issue 1: My peak for this compound is tailing.
-
Question: Why is my analyte peak showing significant tailing, and how can I fix it?
-
Answer: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and residual, un-endcapped silanol groups on the silica-based column packing.
-
Solution 1 (Mobile Phase pH): Ensure the pH of your mobile phase is low enough (typically pH < 3) to keep the carboxylic acid group fully protonated (non-ionized). This minimizes its interaction with the stationary phase.
-
Solution 2 (Buffer Concentration): An insufficient buffer concentration may not be able to maintain a consistent pH on the column. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).
-
Solution 3 (Column Choice): Use a high-purity silica column or a column with advanced end-capping technology designed to minimize silanol interactions.
-
Solution 4 (Sample Solvent): Dissolve your sample in the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Issue 2: I am observing poor resolution between the main peak and an impurity.
-
Question: What steps can I take to improve the separation between my main compound and a closely eluting impurity?
-
Answer: Poor resolution requires optimization of the chromatographic conditions to improve the selectivity or efficiency of the separation.
-
Solution 1 (Gradient Slope): If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will provide more time for the compounds to separate.
-
Solution 2 (Organic Solvent): Switch the organic modifier. For instance, if you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Solution 3 (Column Chemistry): Change to a column with a different stationary phase. If you are using a C18 column, a Phenyl-Hexyl or a C8 column might offer a different selectivity profile.
-
Solution 4 (Temperature): Adjusting the column temperature can influence selectivity. Try running the analysis at a slightly higher or lower temperature (e.g., 30°C vs. 40°C).
-
Issue 3: The retention time of my analyte is drifting between injections.
-
Question: My retention times are not consistent. What is the likely cause?
-
Answer: Retention time drift can be caused by several factors related to the HPLC system or the column itself.
-
Solution 1 (Column Equilibration): Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using a gradient method. A common rule is to flush the column with at least 10 column volumes of the initial mobile phase conditions.
-
Solution 2 (Mobile Phase Preparation): Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to retention shifts. Ensure the mobile phase components are well-mixed and degassed.
-
Solution 3 (Pump Performance): Check for leaks in the pump or fittings. Inconsistent flow from the pump will directly impact retention times.
-
Solution 4 (Temperature Fluctuation): Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.
-
Experimental Protocols
Proposed HPLC Method for this compound
A hypothetical but representative stability-indicating HPLC method is provided below as a basis for validation.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocol for Forced Degradation Study
-
Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in the diluent.
-
Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]
-
Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]
-
Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]
-
Thermal Degradation : Store the solid compound in an oven at 60°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.[5]
-
Photolytic Degradation : Expose a 0.1 mg/mL solution of the compound to light in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[5]
-
Analysis : Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
Data Presentation: Validation Parameter Acceptance Criteria
The following tables summarize typical acceptance criteria for the validation of an analytical method for an Active Pharmaceutical Ingredient (API).
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity of the analyte in stressed samples must pass. |
| Robustness | % RSD of results should be ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2 units). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Accuracy and precision at this concentration should be acceptable. |
Visualizations
References
Validation & Comparative
structure-activity relationship (SAR) studies of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid analogs
An Objective Comparison of 5,6-Disubstituted-1H-indole-2-carboxylic Acid Analogs in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-disubstituted-1H-indole-2-carboxylic acid analogs based on available experimental data. While direct SAR studies on 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid analogs are limited in the public domain, this document synthesizes findings from closely related derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The focus is on antiproliferative and enzyme-inhibitory activities, highlighting key structural modifications that influence biological outcomes.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro activities of various 5,6-disubstituted indole-2-carboxylic acid analogs and related compounds. These datasets provide a quantitative basis for understanding the influence of substitutions on the indole scaffold.
Table 1: Antiproliferative Activity of 5-Methoxyindole Tethered C-5 Functionalized Isatins
| Compound | R | Average Growth Inhibition (%) | IC50 (µM) |
| 5o | Benzyl | 97.8 | 1.69 |
| 5w | Phenyl | 97.6 | 1.91 |
| 5b | H | 96.0 | - |
| 5c | H | 91.3 | - |
| 5g | Methyl | 94.5 | - |
| 5h | Methyl | 95.3 | - |
| 5i | Methyl | 91.8 | - |
| Sunitinib | - | - | 8.11 |
| Data sourced from antiproliferative assays against a panel of human cancer cell lines.[1] |
Table 2: EGFR/CDK2 Inhibitory Activity of 5-Substituted-3-ethylindole-2-carboxamides
| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5g | 55 | 124 | 33 ± 04 |
| 5i | 49 | 85 | - |
| 5j | 37 | - | - |
| 5c | - | - | 46 ± 05 |
| Erlotinib | 33 | 80 | - |
| GI50 represents the concentration for 50% growth inhibition in a panel of four cancer cell lines.[2] |
Table 3: HIV-1 Integrase Inhibitory Activity of 6-Substituted Indole-2-Carboxylic Acid Derivatives
| Compound | R | IC50 (µM) |
| 17a | 4-chlorophenylamino | 3.11 |
| 16h | 4-fluorobenzylamino | 8.68 |
| 16j | 2,4-difluorobenzylamino | 9.67 |
| 16i | 4-chlorobenzylamino | 14.65 |
| 1 | H | >32.5 |
| Activity against the strand transfer reaction of HIV-1 integrase.[3] |
Table 4: IDO1/TDO Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | 0.02 (nM) | 0.03 (nM) |
| Data for dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for reproducing and building upon the presented findings.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are then exposed to various concentrations of the test compounds (typically from 0.01 µM to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 0.2 mg/mL. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.[5]
Enzyme Inhibition Assays
EGFR/CDK2 Kinase Assay: The inhibitory activity against EGFR and CDK2 is typically determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP. After a set incubation period, a detection reagent is added that stops the reaction and provides a signal (e.g., luminescence) that is proportional to the amount of ADP produced. The signal is measured using a plate reader, and IC50 values are calculated by comparing the activity in the presence of the inhibitor to the control.[2][6]
HIV-1 Integrase Strand Transfer Assay: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. The assay typically uses a recombinant integrase enzyme and oligonucleotide substrates that mimic the viral and target DNA. The reaction is carried out in the presence of Mg²⁺ ions. The extent of the reaction is quantified, often by electrophoresis or a fluorescence-based method, and the IC50 value of the inhibitor is determined.[3][7]
IDO1/TDO Enzyme Inhibition Assay: The inhibitory activity against IDO1 and TDO can be measured by monitoring the conversion of tryptophan to N-formylkynurenine. The reaction is typically initiated by adding the enzyme to a reaction mixture containing tryptophan and the test compound. The reaction is stopped after a specific time, and the product is quantified, for example, by high-performance liquid chromatography (HPLC) or a colorimetric method. The IC50 values are then calculated based on the reduction in product formation in the presence of the inhibitor.[4]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of indole-2-carboxylic acid analogs.
References
- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparative analysis of different synthetic methods for indole-2-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of this scaffold is therefore a subject of considerable interest in organic and medicinal chemistry. This guide provides a comparative analysis of several key synthetic methods, offering a blend of classical and modern approaches. We will delve into the Reissert, Fischer, and Hemetsberger syntheses, alongside a contemporary palladium-catalyzed method, presenting their core principles, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of Synthetic Methods
To facilitate a rapid and objective comparison, the following table summarizes the quantitative data for the synthesis of indole-2-carboxylic acid or its ethyl ester via different methodologies.
| Method | Starting Materials | Key Reagents/Catalyst | Temperature | Reaction Time | Yield (%) |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, PtO₂/H₂ or Zn/CH₃COOH | Room Temp. to Reflux | ~2-4 hours | 41-44% |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid | Zinc chloride (ZnCl₂) | ~170°C | ~1 hour | Historically low (~5%) |
| Hemetsberger Synthesis | Aromatic aldehyde, Ethyl azidoacetate | Sodium ethoxide, Heat (refluxing xylene) | ~140°C | Several hours | >70% (general) |
| Pd-Catalyzed C-H Amination | 2-Acetamido-3-phenylacrylate | Pd(OAc)₂, O₂ (aerobic) | 100-120°C | 12-24 hours | Good to high |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic method, including reaction mechanisms and a discussion of their respective advantages and limitations.
Reissert Indole Synthesis
The Reissert synthesis is a well-established and reliable method for the direct preparation of indole-2-carboxylic acids or their esters.[1][2] The reaction proceeds in two main steps: a Claisen condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization.[1]
Advantages:
-
Readily available and inexpensive starting materials.[3]
-
Directly yields the desired indole-2-carboxylic acid or ester functionality.[1]
Limitations:
-
The initial condensation requires a strong base.
-
The reduction step can sometimes lead to side products.[4]
Reaction Pathway:
Caption: General workflow of the Reissert Indole Synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most famous and widely used methods for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[7] For the synthesis of indole-2-carboxylic acid, pyruvic acid is used as the carbonyl component.[5]
Advantages:
-
High versatility and broad substrate scope for substituted indoles.
-
A classic and well-understood reaction mechanism.
Limitations:
-
Historically, the yield for indole-2-carboxylic acid itself is very low.[5]
-
Requires harsh acidic conditions and high temperatures.[6]
-
Can produce regioisomeric mixtures with unsymmetrical ketones.
Reaction Pathway:
Caption: Fischer Indole Synthesis pathway for indole-2-carboxylic acid.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[8][9] The azide precursor is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[10]
Advantages:
-
Generally provides good to excellent yields.[8]
-
Offers a viable route when other methods fail.
Limitations:
-
The synthesis and handling of the azide starting materials can be challenging due to their potential instability.[8]
-
The mechanism is not fully elucidated but is thought to proceed through a nitrene intermediate.[8]
Reaction Pathway:
Caption: The two-stage process of the Hemetsberger Indole Synthesis.
Modern Palladium-Catalyzed Methods
In recent years, transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful tools for the synthesis of indoles.[11] One such approach is the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[11] This method allows for the construction of the indole ring under aerobic conditions, representing a more modern and atom-economical approach.
Advantages:
-
Often proceeds with high yields and functional group tolerance.[11]
-
Avoids the use of harsh acids or unstable intermediates.
-
Can be adapted for the synthesis of highly functionalized indole derivatives.
Limitations:
-
The cost of the palladium catalyst can be a consideration.
-
Reaction optimization can be required for different substrates.
Reaction Pathway:
Caption: A modern approach using Palladium-catalyzed C-H amination.
Detailed Experimental Protocols
The following are representative experimental procedures for the synthesis of indole-2-carboxylic acid or its ethyl ester.
Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate
This procedure is adapted from Organic Syntheses.[3]
Step A: Potassium Ethyloxalyl-o-nitrotoluidate
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 liter of anhydrous ether and 39 g (1 gram-atom) of potassium.
-
Add 200 ml of absolute ethanol dropwise with stirring over 1-2 hours.
-
To the resulting solution of potassium ethoxide, add a mixture of 137 g (1 mole) of o-nitrotoluene and 146 g (1 mole) of diethyl oxalate dropwise over 4-5 hours with vigorous stirring.
-
Continue stirring for an additional 1-2 hours after the addition is complete.
-
Collect the precipitated potassium salt by filtration, wash with anhydrous ether, and dry. The yield is 200-215 g (72-78%).
Step B: Ethyl Indole-2-carboxylate
-
In a 400-ml hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 ml of glacial acetic acid.
-
Add 0.20 g of platinum catalyst (Adams' catalyst).
-
Hydrogenate the mixture in a Parr low-pressure apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).
-
Filter to remove the catalyst and wash the catalyst with glacial acetic acid.
-
Add 3 liters of water to the filtrate with stirring to precipitate the product.
-
Collect the yellow solid by filtration, wash with water, and dry over calcium chloride. This crude product can be recrystallized from ethanol.
-
The final yield of ethyl indole-2-carboxylate is 11.3-11.7 g (41-44% based on o-nitrotoluene).[3]
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole (Illustrative Example)
While the direct synthesis of indole-2-carboxylic acid via the Fischer method is low-yielding, this protocol for a related derivative illustrates the general procedure. This is adapted from a procedure for 2-phenylindole.[12]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[12]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath at 170°C and stir vigorously.
-
After the mass becomes liquid (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude product, and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with activated charcoal and filter.
-
After cooling, collect the 2-phenylindole and wash with cold ethanol. The total yield is 72-80%.[12]
Protocol 3: Hemetsberger Synthesis of Ethyl Indole-2-carboxylate (General Procedure)
This protocol outlines the general steps for the Hemetsberger synthesis.
Step 1: Knoevenagel Condensation
-
To a solution of sodium ethoxide in ethanol, add ethyl azidoacetate.
-
Cool the mixture and add the desired aromatic aldehyde dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Work up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the resulting ethyl 3-aryl-2-azidopropenoate by chromatography or recrystallization.
Step 2: Thermolysis
-
Dissolve the ethyl 3-aryl-2-azidopropenoate from Step 1 in a high-boiling solvent such as xylene or toluene.
-
Heat the solution at reflux for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude ethyl indole-2-carboxylate by column chromatography or recrystallization. Yields are typically reported to be over 70%.[8]
Protocol 4: Palladium-Catalyzed Aerobic Amination (General Procedure)
This is a representative procedure for the modern palladium-catalyzed approach.[11]
-
To a reaction vessel, add the 2-acetamido-3-aryl-acrylate substrate, palladium(II) acetate (Pd(OAc)₂, typically 5-10 mol%), and a suitable solvent (e.g., toluene or DMSO).
-
Stir the mixture under an atmosphere of oxygen (or air).
-
Heat the reaction at 100-120°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting ethyl 1-acetyl-indole-2-carboxylate by column chromatography. The acetyl group can subsequently be removed under basic conditions if the N-unsubstituted indole is desired. Yields are generally reported as good to high.[11]
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class of compounds, known for their engagement with key biological targets. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide will focus on the known primary targets of structurally related indole-2-carboxylic acid derivatives and discuss potential off-target liabilities based on the broader chemical class. This guide also includes detailed experimental protocols for assays relevant to this compound class.
Primary Biological Targets and Potential for Cross-Reactivity
Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of two distinct classes of enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as HIV-1 Integrase.
IDO1/TDO Inhibition: Several studies have highlighted the potential of indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO, enzymes that are key regulators of tryptophan metabolism and are implicated in cancer immune evasion. For instance, 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibition with IC50 values in the low micromolar range.[1]
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has also been identified as a promising foundation for the development of HIV-1 integrase inhibitors. These compounds act by chelating essential Mg2+ ions within the enzyme's active site, a mechanism crucial for viral replication. Derivatives have shown inhibitory activity with IC50 values around 3 µM.
Given the diverse therapeutic targets of the indole-2-carboxylic acid scaffold, the potential for cross-reactivity with other enzymes, particularly those with similar active site features or binding pockets, should be carefully considered. The electron-rich indole nucleus and the presence of a carboxylic acid moiety can contribute to interactions with a variety of biological targets.
Comparative Analysis of Biological Activity
Due to the absence of specific screening data for this compound against a broad panel of targets, a direct quantitative comparison of its cross-reactivity is not currently feasible. However, we can infer potential cross-reactivity based on the known activity of related compounds.
| Target Class | Known Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives | Potential for Cross-Reactivity of this compound |
| IDO1/TDO | Potent dual inhibitors (IC50 in low µM range for some derivatives)[1] | High. The core scaffold is a known binder. |
| HIV-1 Integrase | Effective inhibitors (IC50 ~3 µM for some derivatives) | Moderate to High. The scaffold is known to chelate Mg2+ in the active site. |
| Kinases | Indole-based compounds are a well-established class of kinase inhibitors. | Moderate. The indole scaffold is a common feature in many kinase inhibitors. |
| GPCRs | Limited direct evidence for broad activity. | Low to Moderate. Dependent on specific receptor subtypes and binding pocket characteristics. |
| Ion Channels | Limited direct evidence for broad activity. | Low to Moderate. Potential for interaction with certain channel subtypes. |
Experimental Protocols
To facilitate the investigation of the cross-reactivity of this compound, detailed protocols for relevant in vitro assays are provided below.
In Vitro IDO1/TDO Enzyme Inhibition Assay
This assay measures the direct inhibition of IDO1 or TDO enzymatic activity.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., ascorbic acid, methylene blue)
-
Test compound (this compound)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~321 nm (for kynurenine detection)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant enzyme, and the test compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the absorbance of the product, kynurenine, at approximately 321 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable dose-response curve fitting model.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay assesses the inhibition of the strand transfer step catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (containing MgCl2)
-
Test compound (this compound)
-
96-well plate
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, HIV-1 integrase, and the test compound dilutions.
-
Add the donor DNA and incubate to allow for 3'-processing (if not using a pre-processed donor).
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and detect the strand transfer product using a suitable method (e.g., fluorescence polarization, ELISA, or gel electrophoresis).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
General In Vitro Kinase Assay (Example: TR-FRET)
This is a generic protocol for assessing kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compound (this compound)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, biotinylated substrate peptide, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and determine the percent inhibition and IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Conclusion
While this compound belongs to a class of compounds with established activity against IDO1/TDO and HIV-1 integrase, a comprehensive understanding of its cross-reactivity profile requires further experimental investigation. The provided protocols offer a starting point for researchers to systematically evaluate the selectivity of this compound and other indole-2-carboxylic acid derivatives. Such studies are crucial for the development of safe and effective therapeutic agents and for the validation of selective chemical probes for basic research. Researchers are encouraged to perform broad-panel screening to identify potential off-target interactions and to guide future drug design and optimization efforts.
References
Benchmarking 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid: A Comparative Guide to Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid against established enzyme inhibitors. Based on a comprehensive review of existing literature, the primary biological targets for the broader class of indole-2-carboxylic acid derivatives are identified as HIV-1 Integrase and the metabolic enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .
While no direct experimental data for this compound is currently available in the public domain, this guide benchmarks its potential by comparing the inhibitory activities of structurally related 5,6-disubstituted indole-2-carboxylic acid derivatives against well-characterized, potent inhibitors of these enzyme systems.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of benchmark inhibitors and various indole-2-carboxylic acid derivatives against their respective targets.
Table 1: Inhibition of HIV-1 Integrase Strand Transfer Activity
| Compound | Substituents | IC50 (nM) | Assay Conditions |
| Raltegravir (Benchmark) | - | 26[1] | Recombinant HIV-1 Integrase, radiolabeled oligonucleotides[1] |
| Dolutegravir (Benchmark) | - | 33[1] | Recombinant HIV-1 Integrase, radiolabeled oligonucleotides[1] |
| Indole-2-carboxylic acid | Unsubstituted | 32,370[2] | HIV-1 integrase assay kit[2] |
| Compound 17a | 6-halogenated benzene | 3,110[2][3] | HIV-1 integrase assay kit[2] |
| Compound 20a | C3 long branch, C6-halogenated benzene | 130[4] | Molecular docking-based virtual screening, integrase inhibitory assay[4] |
| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivative 5 | 5,6-dihydroxy, C2-carboxamide | 1,000 - 18,000 | Multiple IN functions assay[5] |
Table 2: Inhibition of IDO1 and TDO Enzymatic Activity
| Compound | Target | IC50 (nM) | Assay Conditions |
| Epacadostat (Benchmark) | IDO1 | ~10[6] | Co-culture of human allogeneic lymphocytes with dendritic cells or tumor cells[6] |
| Indoximod (1-methyl-D-tryptophan) | IDO1 | 34,000 (Ki) | Purified IDO1 enzyme[7] |
| Compound 9o-1 | IDO1 | 1,170[8] | Not specified |
| TDO | 1,550[8] | Not specified | |
| para-benzoquinone derivative 9p-O | IDO1/TDO | Double-digit nM | Not specified |
| Imidazothiazole Derivatives (G-26) | IDO1 | < 5,000 | Cellular-based enzymatic activity assays[9] |
| TDO | 10,000 - 20,000 | Cellular-based enzymatic activity assays[9] |
Mandatory Visualization
Caption: IDO1/TDO-mediated tryptophan catabolism pathway and its role in tumor immune evasion.
Caption: Generalized experimental workflow for in vitro enzyme inhibition screening.
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[10]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)
-
Target DNA (oligonucleotide, often labeled with a different tag, e.g., digoxigenin)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)
-
Test compound and DMSO for dilutions
-
96-well plates (e.g., streptavidin-coated)
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the diluted test compound or DMSO (as a control).
-
Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.[10]
-
Add a mixture of the donor and target DNA substrates to initiate the reaction.
-
Incubate the plate for 1-2 hours at 37°C to allow for the strand transfer reaction to occur.[10]
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.[10]
-
Wash the plate again and add the TMB substrate.
-
After a short incubation, stop the reaction with a stop solution and read the absorbance at 450 nm.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor), and the IC50 value is determined.
IDO1/TDO Enzyme Inhibition Assay (In Vitro)
This assay measures the production of kynurenine from tryptophan, which is catalyzed by IDO1 or TDO. The inhibition of this process is quantified by a decrease in kynurenine levels.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., methylene blue, ascorbic acid, catalase)
-
Test compound and DMSO for dilutions
-
96-well UV-transparent plate
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound or DMSO (control).
-
Add the IDO1 or TDO enzyme to each well.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, which also hydrolyzes N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.[11]
-
Add Ehrlich's Reagent to each well, which reacts with kynurenine to produce a yellow-colored product.[12]
-
Measure the absorbance at approximately 480 nm using a microplate reader.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
References
- 1. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 5. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Structural Comparison of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs
An Objective Guide for Researchers
Note: An initial search for spectroscopic data on the polymorphs of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid yielded no publicly available information. This guide therefore presents a comparative study of the two known polymorphs of a closely related and well-characterized compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , to serve as a practical example of polymorphic characterization in indole derivatives.
Introduction
Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This guide provides a detailed comparison of the structural and spectroscopic properties of the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, herein designated as Polymorph 1 and Polymorph 2.[1]
Data Presentation: Crystallographic and Spectroscopic Comparison
The primary distinctions between Polymorph 1 and Polymorph 2 arise from differences in their crystal packing and hydrogen bonding networks, which in turn lead to observable differences in their spectroscopic signatures.[1][2]
Crystallographic Data
The two polymorphs crystallize in the monoclinic system but differ in their space group and unit cell parameters. A key structural divergence is the hydrogen bonding motif: Polymorph 1 is characterized by ribbons of two independent molecular chains, whereas Polymorph 2 forms cyclic dimers.[1]
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Key Structural Motif | Ribbons of molecular chains | Cyclic dimers via O-H···O hydrogen bonds |
Data sourced from BenchChem and MDPI.[1][2]
Spectroscopic Data: Infrared (IR) Spectroscopy
The differences in hydrogen bonding between the two polymorphs are clearly reflected in their infrared spectra, particularly in the regions associated with N-H and C=O stretching vibrations.[2][3]
| Vibrational Mode | Polymorph 1 (cm⁻¹) | Polymorph 2 (cm⁻¹) | Key Difference |
| ν(N-H) stretch | 3336 | 3342 | The N-H group in Polymorph 1 acts as a hydrogen bond donor to a carboxylic oxygen, while in Polymorph 2, the acceptor is the methoxy oxygen.[1][2][3] |
| ν(C=O) stretch | 1695 | 1676 | The difference is attributed to the distinct hydrogen bonding environments of the carboxylic acid groups.[2][3] |
| ν(C-O) stretch | 1206 | 1259 | Reflects the different intermolecular interactions involving the carboxylic acid.[2][3] |
Data sourced from MDPI and Semantic Scholar.[2][3]
Experimental Protocols
Preparation of Polymorphs
Polymorph 1: Detailed crystallization conditions for the specific isolation of Polymorph 1 are not explicitly provided in the literature. However, it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids. A general synthesis involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide and subsequent purification.[1]
Polymorph 2: The crystals of Polymorph 2 were reportedly obtained serendipitously. The following protocol has been described:
-
Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.
-
Stir and heat the mixture for 15 minutes at 45 °C.
-
Add 0.5 mmol of 5-methoxy-1H-indole-2-carboxylic acid.
-
Crystals of Polymorph 2 emerge from this reaction mixture.[1]
Characterization Methods
Single-Crystal X-ray Diffraction (SCXRD): Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at low temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and comparative characterization of the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.
Caption: Workflow for the isolation and characterization of MI2CA polymorphs.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, verifying the purity of a synthesized active pharmaceutical ingredient (API) such as 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a cornerstone of reliable and reproducible research. The presence of impurities, even at trace levels, can significantly alter the compound's biological activity, toxicity, and physicochemical properties, leading to misleading experimental outcomes.[1] Impurities can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[1]
This guide provides a comprehensive comparison of the principal analytical techniques for validating the purity of this compound. We present an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols to aid in method selection and implementation.
General Workflow for Purity Assessment
A robust purity assessment strategy employs a combination of chromatographic and spectroscopic methods. This multi-faceted approach ensures the identification and quantification of the target compound and any potential impurities, such as unreacted starting materials, by-products from side reactions (e.g., polymerization or alternative cyclizations), or degradation products like oxidation products, which can give indole compounds a pinkish hue.[2][3] The general workflow progresses from initial qualitative checks to rigorous quantitative analysis.
Comparison of Key Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of unknown impurities, or routine quality control. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for impurity analysis.[1] Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without needing identical reference standards, and its use is increasingly encouraged by scientific journals.[4][5] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for identifying unknown impurities by providing molecular weight and structural data.[1][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[8] | An intrinsic property where the NMR signal intensity is directly proportional to the number of protons (nuclei), allowing for absolute quantification against a certified internal standard.[4][9] | Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules.[1] |
| Primary Application | Quantification of the main component and known impurities. Widely used for determining purity percentage based on peak area.[1][10] | Absolute and relative quantification of the main component and impurities without the need for specific impurity reference standards.[4][11] | Identification and quantification of known and unknown impurities, including those at trace levels.[6][7] Crucial for impurity profiling.[12] |
| Detectable Impurities | Non-volatile organic impurities, starting materials, by-products, degradation products.[10] | Soluble organic impurities, including structural isomers, and residual solvents. Inorganic impurities are not detected but are accounted for in the absolute purity calculation.[4] | A wide range of organic impurities, including those with no UV chromophore (if a universal detector like a CAD is used). Provides molecular weight of impurities.[1][7] |
| Advantages | High resolution, sensitivity, and reproducibility.[1] Well-established and widely available. | Non-destructive.[9] Provides structural information. A primary analytical method for absolute quantification.[4] Fast and accurate.[9] | High sensitivity and selectivity.[6] Provides molecular weight and structural information (with MS/MS), making it ideal for identifying unknown impurities.[7][10] |
| Limitations | Requires reference standards for impurity identification and accurate quantification. Co-elution of impurities can lead to inaccurate results.[7] | Lower sensitivity compared to HPLC or LC-MS. Requires a high-purity, stable internal standard. Complex spectra can be difficult to interpret.[4] | Sample matrix can cause ion suppression. Quantification can be more complex than HPLC-UV. Higher cost and complexity of instrumentation.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for this compound.[2][8][13]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for determining the purity of the title compound by calculating the area percentage of the main peak.
-
Instrumentation and Column:
-
Mobile Phase and Gradient:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[13]
-
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of the title compound using a high-purity internal standard.
-
Instrumentation and Software:
-
NMR spectrometer (400 MHz or higher).[8]
-
NMR data processing software.
-
-
Materials:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.[4]
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_std = Purity of the standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the identification of the main component and any potential impurities by coupling HPLC with mass spectrometry.
-
Instrumentation:
-
HPLC system as described above.
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[2]
-
-
Chromatographic Conditions:
-
Use the same HPLC method (column, mobile phase, gradient) as described above to ensure separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in both positive and negative modes to ensure detection of all components.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
-
Sample Preparation:
-
Prepare the sample as for HPLC analysis, but often at a lower concentration (e.g., 10-100 µg/mL) to avoid saturating the detector.[2]
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak by extracting the ion corresponding to [M+H]⁺ or [M-H]⁻. For the title compound (MW = 297.31), look for m/z 298.1 in positive mode or m/z 296.1 in negative mode.
-
Analyze minor peaks in the chromatogram by extracting their mass spectra to obtain the molecular weights of potential impurities.[12]
-
For further structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.[7][12]
-
Method Selection Guide
Choosing the appropriate analytical technique is critical for an efficient and accurate purity assessment. The decision often depends on the stage of research and the specific question being asked. The following diagram illustrates a logical approach to method selection.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. toref-standards.com [toref-standards.com]
- 13. benchchem.com [benchchem.com]
biological efficacy of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid versus its precursors
A Comparative Guide to the Biological Efficacy of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of this compound against its likely precursors. Due to a lack of direct comparative experimental data for this compound in publicly available literature, this guide offers a comparison based on the known biological activities of its plausible precursors and the general effects of benzylation on indole derivatives.
Introduction
This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. While this specific compound is commercially available for research purposes, its biological activities have not been extensively reported. Understanding the biological profile of its precursors can provide valuable insights into its potential therapeutic applications. The addition of a benzyloxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its lipophilicity and influencing its interaction with biological targets.[1]
Proposed Synthesis and Precursors
A plausible synthetic route to this compound involves the benzylation of a hydroxylated precursor. A likely immediate precursor is 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid . This precursor itself can be synthesized from simpler building blocks. Another key related compound for comparison is the un-benzylated parent indole, 5-methoxy-1H-indole-2-carboxylic acid .
Below is a proposed synthetic pathway for this compound.
Caption: Proposed synthetic pathway for this compound.
Comparative Biological Efficacy
The following table summarizes the known biological activities of the proposed precursors to this compound.
| Compound | Biological Activity | References |
| 5-methoxy-1H-indole-2-carboxylic acid | Neuroprotective: Shows potential in reducing ischemic area size and decreasing oxidative stress. | [2] |
| Antidiabetic: Investigated as a hypoglycemic agent that inhibits gluconeogenesis. It is also an inhibitor of dihydrolipoamide dehydrogenase. | [3][4] | |
| 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | Metabolite: Found in normal human urine and is associated with the eumelanin biosynthetic pathway. | [5][6] |
| No specific therapeutic activity has been extensively reported. | ||
| This compound | Unknown: No specific biological activity data is readily available. However, the introduction of a benzyl group to an indole nucleus has been shown to modulate biological activity. | [1] |
Discussion of Structure-Activity Relationship
The introduction of a benzyloxy group is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The benzyl group can influence a molecule's properties in several ways:
-
Increased Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[1]
-
Target Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with the active sites of enzymes or receptors, potentially leading to increased binding affinity and potency.[1]
-
Modulation of Activity: Benzylation of indole derivatives has been shown to lead to a range of biological activities, including:
-
Anticancer Activity: N-benzyl indoles have demonstrated significant potential as anticancer agents. For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown potent efficacy against ovarian cancer xenografts.[7][8]
-
Antimicrobial Activity: 1-benzyl-3-heterocyclic indole derivatives have exhibited broad-spectrum action against multi-drug resistant bacteria.[1]
-
Enzyme Inhibition: Benzylated indoles have been developed as potent inhibitors of various enzymes, such as tyrosinase and cytosolic phospholipase A2α.[1][9][10]
-
Based on these general principles, it can be hypothesized that this compound may possess enhanced or different biological activities compared to its hydroxylated or non-benzylated precursors. The increased lipophilicity could potentially lead to improved cellular uptake and potency. The benzyloxy group could also introduce new interactions with biological targets, potentially leading to novel therapeutic applications.
Experimental Protocols
While no specific experimental data for the biological activity of this compound is available, a general experimental workflow for assessing the biological efficacy of indole derivatives is presented below. This workflow is based on the types of activities reported for its precursors and other benzylated indole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid (HMDB0245714) [hmdb.ca]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 10. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Comparative Analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in silico modeling and potential biological activities of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages findings from structurally related 5,6-disubstituted indole-2-carboxylic acid analogues to infer potential therapeutic applications and guide future research.
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives with substitutions at the 5 and 6 positions of the indole ring have shown significant potential as anticancer agents and enzyme inhibitors. This guide will explore the in silico modeling approaches and comparative biological data for analogues of this compound, providing a framework for the rational design of new therapeutic agents.
Comparative Analysis of Biological Activity
Anticancer Activity
Derivatives of indole-2-carboxylic acid with various substitutions at the 5 and 6 positions have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like tubulin polymerization or specific enzymes crucial for cancer cell survival.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| 5,6-dihydroxyindole-2-carboxylic acid derivatives | HIV-1 infected cells | - | HIV-1 Integrase and RNase H inhibition |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | Various | Varies | Tubulin polymerization inhibition |
| 5-nitroindole derivatives | HeLa | Varies | c-Myc G-Quadruplex binding |
| General 5,6-disubstituted indole-3-carbaldimines | Neuroblastoma & Breast Cancer | Varies | Cytotoxicity |
Note: The data presented is a summary from multiple studies on related but not identical compounds to this compound. The IC50 values are indicative of the potency range observed for this class of compounds.
Enzyme Inhibition
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of various enzyme inhibitors. Notably, derivatives have shown activity against enzymes implicated in cancer and viral diseases.
| Compound/Derivative Class | Target Enzyme | IC50/Ki (µM) | Therapeutic Area |
| 5,6-dihydroxyindole-2-carboxylic acid derivatives | HIV-1 Integrase | Low µM | Antiviral (HIV) |
| 5,6-dihydroxyindole-2-carboxylic acid derivatives | HIV-1 RNase H | Low µM | Antiviral (HIV) |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Low µM | Immuno-oncology |
Note: This table summarizes inhibitory activities of related indole-2-carboxylic acid derivatives against various enzymes.
In Silico Modeling Workflow
In silico modeling plays a crucial role in the rational design and optimization of drug candidates. A typical workflow for the investigation of this compound derivatives would involve several key steps.
References
Safety Operating Guide
Proper Disposal of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, treating it as a potentially hazardous substance based on data from structurally similar indole derivatives and carboxylic acids.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield meeting standards like European Standard EN 166 or OSHA 29 CFR 1910.133 should be worn.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] A laboratory coat or apron and long-sleeved clothing must be worn to prevent skin contact.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Hazard Summary:
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
2. Waste Containment:
-
All waste containers must be in good condition and securely capped at all times, except when adding waste.[5][6]
-
Use containers made of compatible materials. Avoid using metal containers for corrosive waste.[5]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[2]
3. Container Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste".[1][5]
-
Include the full chemical name: "this compound" and the percent composition of each constituent in the waste mixture.[1][5]
-
Indicate the type of hazard(s) associated with the waste (e.g., corrosive, toxic).[6]
4. Storage:
-
Store waste containers in a designated satellite accumulation area.[6]
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Segregate containers of incompatible waste to prevent accidental mixing and dangerous reactions.[2]
5. Waste Disposal and Pickup:
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2]
-
Follow your institution's specific procedures for the collection and disposal of hazardous waste.[2]
In-Laboratory Treatment:
In-lab treatment, such as neutralization, is generally not recommended for this compound without explicit approval from your institution's EHS office.[1][2] The complex structure of this compound may lead to the formation of unknown and potentially more hazardous byproducts during chemical treatment.[1][2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your EHS office.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, the following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tight-sealing safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1][9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other chemical-resistant gloves are necessary. Double gloving is recommended for enhanced protection.[1][9] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | An N95 or higher-rated dust mask should be used, especially when handling the compound in powdered form, to prevent inhalation of dust particles.[1][9][11] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[1][11] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to minimize exposure and ensure safety.
-
Preparation :
-
Handling the Compound :
-
Wear all required PPE as specified in the table above.
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling :
Disposal Plan: Waste Management Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not mix this compound waste with incompatible materials.
-
Collect solid waste separately from liquid waste.[6]
-
-
Waste Collection :
-
Disposal :
Emergency Procedures
| Incident | Protocol |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[3][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.[5][7] |
| Spill | Evacuate the area. Ventilate the space. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for hazardous waste disposal.[1] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
